S-Adenosyl-L-methionine tosylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H30N6O8S2 |
|---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H22N6O5S.C7H8O3S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10)/t7-,8+,10+,11-,14+,27?;/m0./s1 |
InChI Key |
VHPOFDUCFKOUHV-KKCWZACVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of S-Adenosyl-L-methionine: A Cornerstone of Cellular Methylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of S-Adenosyl-L-methionine (SAM or AdoMet) stands as a landmark achievement in biochemistry, revealing the primary mechanism by which methyl groups are mobilized and transferred in living organisms. This pivotal finding, spearheaded by the pioneering work of Giulio Cantoni in the early 1950s, has had profound implications for our understanding of cellular regulation, metabolism, and the pathogenesis of numerous diseases. This technical guide provides a comprehensive overview of the seminal experiments that led to the identification of SAM as the principal biological methyl donor, detailing the experimental protocols and quantitative data that solidified this fundamental concept.
The Quest for "Active Methionine"
Prior to the 1950s, it was known that the amino acid L-methionine was a source of methyl groups for various biological methylation reactions, but the mechanism of its activation remained elusive. It was hypothesized that an "active" form of methionine was the direct methyl donor. Giulio Cantoni embarked on a series of investigations to isolate and characterize this enigmatic molecule.
Core Experiments in the Discovery of SAM
The elucidation of SAM's role as a methyl donor was the culmination of meticulous experimentation involving enzyme purification, chemical characterization, and functional assays. The key experiments are detailed below.
Enzymatic Synthesis and Purification of "Active Methionine"
Cantoni's initial breakthrough was the development of a cell-free system capable of synthesizing the active methyl donor. His work, primarily using liver and yeast extracts, established that the formation of this "active methionine" required L-methionine and adenosine (B11128) triphosphate (ATP).[1][2]
Experimental Protocol: Enzymatic Preparation of S-Adenosyl-L-methionine (Cantoni, 1953)
-
Enzyme Preparation: A crude enzyme preparation of methionine-activating enzyme (now known as methionine adenosyltransferase, MAT) was obtained from baker's yeast or pig liver through acetone (B3395972) powder preparation and subsequent extraction with potassium phosphate (B84403) buffer.
-
Reaction Mixture: The incubation mixture typically contained L-methionine, ATP, magnesium ions (as MgCl2), and the enzyme preparation in a buffered solution (e.g., phosphate or glycylglycine (B550881) buffer) at a physiological pH.
-
Incubation: The mixture was incubated at 37°C for a defined period to allow for the enzymatic synthesis of "active methionine."
-
Purification: The "active methionine" was purified from the reaction mixture using a combination of techniques, including precipitation with mercuric nitrate (B79036) and subsequent removal of mercury with hydrogen sulfide, followed by ion-exchange chromatography on Dowex 50 resin.
Quantitative Data from Enzymatic Synthesis
The yield and purity of the synthesized "active methionine" were crucial for its subsequent characterization. The following table summarizes typical quantitative data from Cantoni's early experiments.
| Parameter | Value | Reference |
| Enzyme Source | Baker's Yeast | Cantoni, 1953 |
| Substrates | L-Methionine, ATP | Cantoni, 1953 |
| Cofactor | Mg²⁺ | Cantoni, 1953 |
| Product | S-Adenosyl-L-methionine | Cantoni, 1953 |
| Purification Fold | ~20-fold | Cantoni, 1953 |
| Molar Ratio (Adenosine:Methionine) | 1:1 | Cantoni, 1953 |
Chemical Characterization of S-Adenosyl-L-methionine
Once a purified sample of "active methionine" was obtained, the next critical step was to determine its chemical structure.
Experimental Protocol: Characterization of SAM (Cantoni, 1953)
-
Ultraviolet (UV) Spectroscopy: The UV absorption spectrum of the purified compound was measured. It exhibited an absorption maximum characteristic of an adenine (B156593) derivative.
-
Paper Chromatography: The mobility of the compound was analyzed using various solvent systems in paper chromatography. Its Rf value was distinct from that of methionine, adenosine, or ATP.
-
Chemical Analysis: Elemental analysis and determination of constituent groups were performed. The analysis revealed the presence of adenine, a pentose (B10789219) sugar (ribose), and methionine in equimolar amounts.
-
Lability of the Methyl Group: The methyl group was shown to be labile, consistent with its role as a methyl donor.
These analytical data led Cantoni to propose the correct structure of S-Adenosyl-L-methionine, a sulfonium (B1226848) compound formed by the transfer of the adenosyl group from ATP to the sulfur atom of methionine.
Demonstration of Methyl Donor Activity
The final and most crucial piece of evidence was to demonstrate that the isolated S-Adenosyl-L-methionine could directly donate its methyl group to an acceptor molecule in an enzymatic reaction. The methylation of guanidinoacetic acid to form creatine (B1669601) was the model system used.
Experimental Protocol: Guanidinoacetate Methylpherase Assay (Cantoni, 1953)
-
Enzyme Preparation: An enzyme preparation of guanidinoacetate methylpherase was obtained from pig liver.
-
Reaction Mixture: The assay mixture contained guanidinoacetic acid as the methyl acceptor, the purified S-Adenosyl-L-methionine as the methyl donor, and the guanidinoacetate methylpherase preparation in a suitable buffer.
-
Incubation and Product Analysis: After incubation, the reaction mixture was analyzed for the formation of creatine. This was typically done using a colorimetric assay for creatine.
-
Control Experiments: Control experiments were run in the absence of either the enzyme, SAM, or guanidinoacetic acid to demonstrate the absolute requirement of all components for creatine synthesis.
Quantitative Data from Methyl Transfer Assay
The enzymatic assay provided quantitative evidence for the methyl donor function of SAM.
| Component | Role | Observation | Reference |
| Guanidinoacetic Acid | Methyl Acceptor | Required for creatine formation | Cantoni, 1953 |
| S-Adenosyl-L-methionine | Methyl Donor | Directly donates methyl group | Cantoni, 1953 |
| Guanidinoacetate Methylpherase | Enzyme | Catalyzes the methyl transfer | Cantoni, 1953 |
| Creatine | Product | Formation is proportional to SAM concentration | Cantoni, 1953 |
Signaling Pathways and Logical Relationships
The discovery of SAM as the universal methyl donor illuminated a central metabolic pathway, now known as the SAM cycle. This cycle is intricately linked to several other key metabolic pathways.
References
S-Adenosyl-L-methionine (SAMe) in One-Carbon Metabolism: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosyl-L-methionine (SAMe, also known as AdoMet) is a pivotal metabolite, second only to ATP in the breadth of its enzymatic interactions, that functions as the nexus of one-carbon metabolism.[1] Synthesized in the cytosol of all mammalian cells from L-methionine and adenosine (B11128) triphosphate (ATP), SAMe is a common cosubstrate centrally involved in three fundamental metabolic processes: methyl group transfer (transmethylation), transsulfuration, and aminopropylation.[2] Its role as the universal methyl donor for the methylation of nucleic acids, proteins, lipids, and other small molecules underscores its critical importance in epigenetic regulation, cellular signaling, and metabolic homeostasis.[3][4] Dysregulation of SAMe metabolism has been implicated in numerous disease states, including liver disease, depression, and cancer, making it a molecule of significant interest for therapeutic development.[2][5]
The commercially available form, S-Adenosyl-L-methionine tosylate, is a salt formulation that enhances the stability and bioavailability of the otherwise unstable SAMe molecule, allowing for its effective use as a dietary supplement and therapeutic agent. This guide provides an in-depth exploration of the core biochemical mechanisms of SAMe, its integration with key metabolic pathways, quantitative data on its function, and detailed protocols for its study.
Core Mechanism: The Methionine Cycle and Transmethylation
The primary function of SAMe is to serve as the principal donor of methyl groups for a vast array of biological methylation reactions. This process is governed by the Methionine Cycle (also known as the SAM Cycle).
-
Synthesis: SAMe is synthesized from the essential amino acid L-methionine and ATP. This reaction is catalyzed by the enzyme Methionine Adenosyltransferase (MAT).[2][6]
-
Methyl Donation: The high-energy sulfonium (B1226848) bond in SAMe makes its methyl group readily transferable. SAMe-dependent methyltransferases, a broad class of over 40 known enzymes, catalyze the transfer of this methyl group to a variety of acceptor substrates, including DNA, RNA, histones, phospholipids, and neurotransmitters.[2][7]
-
SAH Formation: Upon donating its methyl group, SAMe is converted to S-Adenosyl-L-homocysteine (SAH).[7] SAH is a potent product inhibitor of most methyltransferase reactions; its accumulation can severely impede cellular methylation processes.[4][8]
-
Regeneration: To prevent this inhibition, SAH is rapidly hydrolyzed to homocysteine and adenosine by the enzyme SAH hydrolase (SAHH).[4][7] Homocysteine can then be remethylated to regenerate methionine, completing the cycle. This remethylation primarily occurs via two pathways:
-
Methionine Synthase: A vitamin B12-dependent enzyme that uses 5-methyltetrahydrofolate (the active form of folate) as a methyl donor, directly linking the methionine and folate cycles.[9]
-
Betaine-Homocysteine Methyltransferase (BHMT): Primarily active in the liver, this enzyme uses betaine (B1666868) as the methyl donor.[10]
-
The ratio of SAMe to SAH within a cell, often termed the "methylation index" or "methylation potential," is a critical indicator of the cell's capacity to perform methylation reactions.[11][12] A high SAMe/SAH ratio favors methyl transfer, whereas a low ratio inhibits it.
Integration with Key Metabolic Pathways
Homocysteine, the product of SAH hydrolysis, stands at a critical metabolic branchpoint. Its fate is determined by the cell's metabolic status, particularly the availability of methionine and cysteine.
Transsulfuration Pathway
When methionine levels are high, excess homocysteine is diverted from the remethylation pathway into the transsulfuration pathway to synthesize cysteine.[13]
-
Cystathionine (B15957) Synthesis: Homocysteine condenses with serine in an irreversible reaction catalyzed by cystathionine β-synthase (CBS) to form cystathionine. Critically, SAMe acts as an allosteric activator of CBS, meaning that high levels of SAMe promote the commitment of homocysteine to this pathway.[14][15]
-
Cysteine Synthesis: Cystathionine is then hydrolyzed by cystathionine γ-lyase (CGL) to produce cysteine, α-ketobutyrate, and ammonia.[13]
Cysteine is a crucial amino acid required for protein synthesis and is the rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), the most abundant intracellular antioxidant.[3] Thus, through the transsulfuration pathway, SAMe metabolism is directly linked to cellular redox balance.[10]
Polyamine Synthesis (Aminopropylation)
The second major consumptive fate of SAMe is the biosynthesis of polyamines, such as spermidine (B129725) and spermine (B22157), which are essential for cell growth, differentiation, and maintaining nucleic acid stability.[3][16]
-
Decarboxylation: SAMe is first decarboxylated by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC) to form decarboxylated SAMe (dcSAMe).[2]
-
Aminopropyl Group Transfer: The aminopropyl group from dcSAMe is then transferred to putrescine (formed from ornithine) by spermidine synthase to generate spermidine. A second aminopropyl group can be added to spermidine by spermine synthase to form spermine.[3][4]
-
MTA Recycling: The byproduct of these reactions is 5'-methylthioadenosine (MTA), which is not wasted. It is salvaged through a series of enzymatic steps known as the methionine salvage pathway to regenerate methionine, thereby conserving the sulfur-containing portion of the molecule.[17]
Quantitative Aspects of SAMe Metabolism
The dynamics of one-carbon metabolism are tightly regulated, and the concentrations and kinetic parameters of its components are crucial for cellular function.
Table 1: Typical Concentrations of Key Metabolites in Human Plasma
| Metabolite | Concentration Range | Reference(s) |
|---|---|---|
| S-Adenosyl-L-methionine (SAMe) | 85.5 - 120 nM | [8][11][18] |
| S-Adenosyl-L-homocysteine (SAH) | 13.3 - 21.5 nM | [8][11][18] |
| SAMe/SAH Ratio | ~ 5.6 - 7.0 |[11][18] |
Note: Concentrations can vary significantly based on tissue type, diet, and physiological state.[8][19]
Table 2: Selected Kinetic Parameters for SAMe-Dependent Methyltransferases
| Enzyme | Substrate(s) | KM for SAMe (μM) | kcat (min-1) | Reference(s) |
|---|---|---|---|---|
| SET7/9 | Histone H3 Peptide | 0.22 ± 0.03 | 0.19 (pmol/min) | [20] |
| SET7/9 | Full-length Histone H3 | 2.24 ± 0.97 | 0.047 (pmol/min) | [20] |
| Tk Trm10 | tRNA | 3 - 6 | 0.01 - 0.02 | [21] |
| Human METTL16 | U6 snRNA | 132 ± 8 | 0.07 ± 0.02 |[22] |
Vmax reported in pmol/min, not kcat.
Key Experimental Protocols
Studying the mechanism of SAMe requires precise and sensitive analytical methods. Below are detailed protocols for two fundamental experiments in this field.
Protocol: Quantification of SAMe and SAH by LC-MS/MS
This method allows for the highly sensitive and specific quantification of SAMe and SAH from biological samples.
1. Materials and Reagents:
-
Biological sample (plasma, tissue homogenate, cell lysate)
-
Internal Standards (IS): Isotopically labeled [2H3]-SAMe and [13C5]-SAH or [2H4]-SAH
-
Extraction Solution: 0.4 M Perchloric Acid (PCA), ice-cold
-
LC-MS/MS system with an ESI source
-
C8 or C18 reverse-phase HPLC column
2. Sample Preparation & Extraction:
-
Place a pre-weighed tissue sample (1-10 mg) or a known volume of plasma/cell lysate (e.g., 20-200 µL) in a microcentrifuge tube on ice.[8][19][23]
-
Add ice-cold 0.4 M PCA (e.g., 10 volumes for tissue) and the internal standard solution.[19][24]
-
For tissue, homogenize thoroughly on ice. For liquid samples, vortex vigorously for 5-10 minutes.[23][24]
-
Incubate on ice for 10-15 minutes to allow for complete protein precipitation.
-
Carefully transfer the clear supernatant to a new tube or HPLC vial for analysis.[24]
3. LC-MS/MS Analysis:
-
Chromatography: Inject 3-5 µL of the supernatant onto the LC system.[8][25] Separation is typically achieved using a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid. A total run time is typically 5-10 minutes.[8][25]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).[23]
-
MRM Transitions: Monitor the following precursor → product ion transitions (m/z):
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to its corresponding internal standard against known concentrations of standards.
-
Calculate the concentration of SAMe and SAH in the samples by interpolating their peak area ratios from the calibration curve.[19]
-
Normalize the results to the initial sample weight or protein concentration.
Protocol: General Methyltransferase (MTase) Activity Assay (Colorimetric)
This protocol describes a universal, continuous kinetic assay to measure the activity of any SAMe-dependent methyltransferase that produces SAH.
1. Principle: The production of SAH is coupled to a multi-enzyme system that ultimately generates a chromogenic product, which can be measured by absorbance. The rate of color formation is directly proportional to the MTase activity.[26]
2. Materials and Reagents:
-
Purified methyltransferase enzyme of interest
-
Specific methyl acceptor substrate (e.g., histone protein, DNA oligonucleotide)
-
S-Adenosyl-L-methionine (SAMe) solution
-
Assay Kit containing coupling enzymes and a chromogenic probe (e.g., Red Probe)
-
Assay Buffer
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements (e.g., at 570 nm)
-
SAH standard for generating a standard curve (optional, for absolute quantification)
3. Assay Procedure:
-
Reagent Preparation: Thaw all reagents and keep enzymes on ice. Prepare dilutions of the MTase enzyme and its substrate in MTase Assay Buffer.[26]
-
Reaction Setup: In a 96-well plate, set up the following reactions (final volume typically 50-100 µL):
-
Sample Wells: Add MTase enzyme and its specific substrate.
-
Negative Control Well: Add substrate but no MTase enzyme (to measure background).
-
Positive Control Well: Add a known active MTase or a small amount of SAH.
-
-
Initiate Reaction: Prepare a Master Mix containing SAMe, the coupling enzymes, and the colorimetric probe in Assay Buffer. Add the Master Mix to all wells to start the reaction.[27]
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to the optimal temperature for the enzyme (e.g., 37°C).[26]
-
Measure the absorbance (e.g., at 570 nm) in kinetic mode, taking readings every 30-60 seconds for at least 30-45 minutes.[26][27]
4. Data Analysis:
-
Plot absorbance vs. time for each well.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔAbsorbance/Δtime).
-
Subtract the slope of the negative control from the sample slopes to correct for background.
-
Calculate the specific activity of the enzyme using the molar extinction coefficient of the chromogenic product, or by comparing the rate to an SAH standard curve. The activity is typically expressed as µmol of product formed per minute per mg of enzyme.[27]
Conclusion
S-Adenosyl-L-methionine is a cornerstone of cellular metabolism, acting as a critical link between nutrient intake and fundamental downstream processes. Its function as the universal methyl donor places it at the heart of epigenetic control, while its roles in the transsulfuration and polyamine synthesis pathways connect it directly to cellular redox homeostasis and proliferation.[2][3][7] The intricate regulation of the methionine cycle and the metabolic branchpoints it governs highlight its importance in maintaining cellular health. For researchers and drug development professionals, a thorough understanding of SAMe's multifaceted mechanism is essential for exploring its therapeutic potential and for elucidating the pathophysiology of a wide range of human diseases.
References
- 1. S-adenosylmethionine limitation induces p38 mitogen-activated protein kinase and triggers cell cycle arrest in G1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 3. amsbio.com [amsbio.com]
- 4. S-Adenosylmethionine and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of S-adenosylmethionine cycle in carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. One Carbon Metabolism and Epigenetics: Understanding the Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Methionine Cycle Dietary Regulation and Its Role in Health - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polyamine biosynthesis impacts cellular folate requirements necessary to maintain S-adenosylmethionine and nucleotide pools - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. files.core.ac.uk [files.core.ac.uk]
- 25. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 26. abcam.com [abcam.com]
- 27. bioscience.co.uk [bioscience.co.uk]
S-Adenosyl-L-methionine in Transmethylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Adenosyl-L-methionine (SAMe) is a pivotal molecule in cellular metabolism, primarily serving as the principal methyl donor in a vast number of transmethylation reactions. These reactions are critical for the modification of a wide array of biomolecules, including DNA, RNA, proteins, and lipids, thereby regulating fundamental cellular processes such as gene expression, signal transduction, and membrane fluidity. Dysregulation of SAMe-dependent transmethylation has been implicated in numerous pathologies, including cancer, neurodegenerative disorders, and liver disease, making the enzymes of this pathway attractive targets for drug development. This technical guide provides an in-depth overview of the function of SAMe in transmethylation pathways, presenting key quantitative data, detailed experimental protocols for the study of these reactions, and visual representations of the core biochemical and experimental workflows.
The Central Role of S-Adenosyl-L-methionine in Transmethylation
S-Adenosyl-L-methionine is a ubiquitous sulfonium (B1226848) compound synthesized from L-methionine and adenosine (B11128) triphosphate (ATP) in a reaction catalyzed by methionine adenosyltransferase (MAT). The unique chemical structure of SAMe, featuring a positively charged sulfur atom (sulfonium), activates the attached methyl group, rendering it susceptible to nucleophilic attack. This high-energy methyl group can be transferred to a diverse range of acceptor substrates by a large family of enzymes known as methyltransferases (MTs).
Upon donation of its methyl group, SAMe is converted to S-adenosyl-L-homocysteine (SAH). SAH is a potent product inhibitor of most methyltransferases and is subsequently hydrolyzed to homocysteine and adenosine by SAH hydrolase (SAHH). The ratio of SAMe to SAH is often considered a critical indicator of the cell's "methylation potential," with a high ratio favoring forward methylation reactions.
The transmethylation pathways are integral to numerous cellular functions:
-
Epigenetic Regulation: The methylation of DNA at cytosine residues (CpG islands) and the methylation of histone proteins are key epigenetic modifications that regulate gene expression. DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs) utilize SAMe to establish and maintain these epigenetic marks.
-
Protein Function and Signaling: The methylation of proteins on lysine, arginine, and other residues can modulate their activity, stability, and subcellular localization. This post-translational modification is crucial for various signaling pathways.
-
Neurotransmitter Metabolism: Catechol-O-methyltransferase (COMT) is a key enzyme in the degradation of catecholamine neurotransmitters such as dopamine, norepinephrine (B1679862), and epinephrine, using SAMe as the methyl donor.[1]
-
Lipid Metabolism: The synthesis of phosphatidylcholine from phosphatidylethanolamine (B1630911) is a major transmethylation reaction that is essential for membrane biogenesis and function.
-
Small Molecule Metabolism: A wide variety of small molecules, including hormones and secondary metabolites, undergo SAMe-dependent methylation as part of their synthesis or degradation pathways.
Quantitative Data on SAMe-Dependent Transmethylation
The efficiency and specificity of transmethylation reactions are governed by the kinetic properties of the methyltransferases and the cellular concentrations of SAMe and its metabolites. The following tables summarize key quantitative data for several important methyltransferases and the cellular levels of SAMe and SAH.
Table 1: Kinetic Parameters of Key Methyltransferases for SAMe
| Enzyme | Substrate | Organism/Tissue | Km for SAMe (µM) | Vmax | Reference(s) |
| Catechol-O-methyltransferase (COMT) | Norepinephrine | Human Erythrocytes (Soluble) | 91.3 ± 14.1 | 50.6 ± 24.5 fmol/min/mg protein | [2] |
| Catechol-O-methyltransferase (COMT) | Norepinephrine | Human Erythrocytes (Membrane-bound) | 11.7 ± 1.1 | 329.8 ± 179.4 fmol/min/mg protein | [2] |
| Catechol-O-methyltransferase (COMT) | 3,4-Dihydroxyacetophenone | Porcine Liver | 503 | 4.51 nmol/min/mg protein | [3] |
| Histone Methyltransferase (G9a) | - | Human | 0.76 | - | [4] |
| Histone Methyltransferase (MLL2) | - | Human | ~4 | - | [4] |
| Histone Methyltransferase (SETD2) | - | Human | ~4 | - | [4] |
| Glycine N-Methyltransferase (GNMT) | Glycine | Rat Liver | - | kcat = 27.0 min-1 | [5] |
Note: Vmax values are highly dependent on the specific assay conditions and substrate concentrations.
Table 2: Cellular and Tissue Concentrations of SAMe and SAH
| Metabolite | Tissue/Cell Type | Organism | Concentration | Reference(s) |
| S-Adenosyl-L-methionine (SAMe) | Liver | Rat | ~60-100 nmol/g | [6][7] |
| S-Adenosyl-L-methionine (SAMe) | Brain | Rat | ~20-30 nmol/g | [6][7] |
| S-Adenosyl-L-methionine (SAMe) | Kidney | Rat | ~20-30 nmol/g | [6][7] |
| S-Adenosyl-L-methionine (SAMe) | C7-10 and BSC40 cells | - | Varies with methionine concentration | [8] |
| S-Adenosyl-L-homocysteine (SAH) | Liver | Rat | ~5-15 nmol/g | [6][7] |
| S-Adenosyl-L-homocysteine (SAH) | Brain | Rat | ~1-5 nmol/g | [6][7] |
| S-Adenosyl-L-homocysteine (SAH) | Kidney | Rat | ~2-8 nmol/g | [6][7] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate network of reactions and the steps involved in their analysis is crucial for a comprehensive understanding. The following diagrams, generated using the Graphviz DOT language, illustrate the core transmethylation pathway and a typical experimental workflow for analyzing methyltransferase activity.
Caption: The core transmethylation pathway, also known as the methionine cycle.
Caption: A typical experimental workflow for an in vitro methyltransferase assay.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study SAMe-dependent transmethylation.
In Vitro Histone Methyltransferase (HMT) Assay using Radiolabeled SAMe
This protocol is adapted from established methods for measuring the activity of histone methyltransferases.[9][10]
Materials:
-
Purified recombinant histone methyltransferase
-
Histone substrate (e.g., recombinant histone H3, core histones, or nucleosomes)
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAMe)
-
2x Histone Methyltransferase Buffer (e.g., 100 mM Tris-HCl pH 8.0, 20 mM KCl, 20 mM MgCl2, 20 mM β-mercaptoethanol)
-
5x SDS-PAGE loading buffer
-
P81 phosphocellulose paper
-
Scintillation vials and scintillation fluid
-
SDS-PAGE apparatus and reagents
-
Autoradiography film or phosphorimager
Procedure:
-
Reaction Setup: In a 1.5 mL microcentrifuge tube on ice, prepare the following reaction mixture to a final volume of 20-50 µL:
-
10 µL of 2x Histone Methyltransferase Buffer
-
1-5 µg of histone substrate
-
1-5 µL of purified HMT enzyme
-
1 µL of [3H]-SAMe (e.g., 1 µCi)
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for 1-2 hours.
-
Stopping the Reaction: Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.
-
Detection of Methylation (Qualitative):
-
Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Stain the gel with Coomassie Brilliant Blue to visualize total protein.
-
Destain the gel and treat with an enhancing solution for fluorography.
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen to detect the radiolabeled methylated histones.
-
-
Detection of Methylation (Quantitative):
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper three times for 5 minutes each in 50 mM sodium bicarbonate (pH 9.0) to remove unincorporated [3H]-SAMe.
-
Wash once with acetone (B3395972) and let it air dry.
-
Place the dried paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Catechol-O-Methyltransferase (COMT) Activity Assay
This protocol is based on the spectrophotometric measurement of the O-methylated product of a catechol substrate.[11]
Materials:
-
Purified COMT enzyme
-
Catechol substrate (e.g., 3,4-dihydroxyacetophenone)
-
S-Adenosyl-L-methionine (SAMe)
-
Magnesium Chloride (MgCl2)
-
Buffer (e.g., 100 mM Tris-HCl, pH 7.6)
-
Stop solution (e.g., 0.4 M Sodium Borate, pH 10.0)
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the catechol substrate (e.g., 0.5 mM 3,4-dihydroxyacetophenone).
-
Prepare a fresh stock solution of SAMe (e.g., 5 mM).
-
Prepare a stock solution of MgCl2 (e.g., 6 mM).
-
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:
-
Buffer
-
MgCl2
-
Catechol substrate
-
SAMe
-
-
Enzyme Addition and Incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the purified COMT enzyme. Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Measure the absorbance of the O-methylated product at the appropriate wavelength (e.g., 344 nm for the methylated product of 3,4-dihydroxyacetophenone).
-
Calculation: Calculate the enzyme activity based on the change in absorbance over time, using the molar extinction coefficient of the product.
Quantification of SAMe and SAH by HPLC
This protocol outlines a general method for the simultaneous quantification of SAMe and SAH in biological samples using high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection.[12][13][14]
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate, plasma)
-
Perchloric acid (PCA) or other protein precipitation agent
-
HPLC system with a C18 reverse-phase column
-
UV detector or mass spectrometer
-
Mobile Phase A (e.g., 50 mM sodium phosphate, 10 mM heptanesulfonic acid, pH 2.8)
-
Mobile Phase B (e.g., Methanol or Acetonitrile)
-
SAMe and SAH standards
Procedure:
-
Sample Preparation:
-
Homogenize tissue or lyse cells in a cold solution of perchloric acid (e.g., 0.4 M) to precipitate proteins and extract metabolites.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) at 4°C for 10-15 minutes.
-
Collect the supernatant and neutralize it with a potassium carbonate solution.
-
Centrifuge again to remove the potassium perchlorate (B79767) precipitate.
-
Filter the final supernatant through a 0.22 µm filter before injection into the HPLC.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., a mixture of Mobile Phase A and B).
-
Inject the prepared sample onto the column.
-
Elute SAMe and SAH using a gradient of increasing Mobile Phase B. The specific gradient will depend on the column and system used.
-
Detect SAMe and SAH using a UV detector at approximately 254 nm or a mass spectrometer set to detect the specific mass-to-charge ratios of the analytes.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of SAMe and SAH standards.
-
Quantify the amount of SAMe and SAH in the samples by comparing their peak areas to the standard curve.
-
Conclusion and Future Directions
S-Adenosyl-L-methionine-dependent transmethylation is a fundamental biological process with profound implications for cellular health and disease. The intricate network of methyltransferases and the tight regulation of SAMe and SAH levels underscore the importance of maintaining methylation homeostasis. The technical guide presented here offers a comprehensive resource for researchers in this field, providing essential quantitative data, detailed experimental protocols, and clear visual representations of the key pathways and workflows.
Future research in this area will likely focus on several key aspects. The development of more sensitive and high-throughput assays for methyltransferase activity will be crucial for large-scale screening of potential inhibitors and activators. Advances in mass spectrometry and other analytical techniques will enable a more detailed and dynamic view of the "methylome" and its response to various stimuli. Furthermore, a deeper understanding of the interplay between transmethylation and other metabolic pathways will be essential for developing effective therapeutic strategies that target this critical cellular process. The continued exploration of the structure and function of the vast array of methyltransferases will undoubtedly uncover new regulatory mechanisms and provide novel targets for drug discovery, ultimately leading to new treatments for a wide range of human diseases.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Assay of catechol-O-methyltransferase activity in human erythrocytes using norepinephrine as a natural substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid assay method for catechol-O-methyltransferase activity by flow injection analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Glycine N-Methyltransferase Case Study: Another Challenge for QM-cluster Models? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue distribution of S-adenosylmethionine and S-adenosylhomocysteine in the rat. Effect of age, sex and methionine administration on the metabolism of S-adenosylmethionine, S-adenosylhomocysteine and polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Item - S-adenosylmethionine concentrations in cells. - Public Library of Science - Figshare [plos.figshare.com]
- 9. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
S-Adenosyl-L-methionine Tosylate and its Impact on Gene Expression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule found in all living cells and plays a central role in cellular metabolism.[1] The tosylate salt of SAMe is a stabilized form commonly used in research and clinical settings. As the primary methyl group donor in the body, SAMe is indispensable for a multitude of biochemical reactions, including the methylation of DNA, RNA, proteins, and lipids.[1] These methylation events are fundamental to the epigenetic regulation of gene expression, a process that governs which genes are turned on or off without altering the underlying DNA sequence. This technical guide provides a comprehensive overview of the mechanisms by which SAMe tosylate influences gene expression, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.
Core Mechanism of Action: The Methylation Cycle
SAMe's influence on gene expression is intrinsically linked to the methionine cycle. In this cycle, the amino acid methionine is converted to SAMe by the enzyme methionine adenosyltransferase (MAT).[2] SAMe then donates its methyl group to various substrates in reactions catalyzed by methyltransferases, such as DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs).[2] Upon donating its methyl group, SAMe is converted to S-adenosyl-L-homocysteine (SAH), which is subsequently hydrolyzed to homocysteine. Homocysteine can then be remethylated to methionine, completing the cycle. The ratio of SAMe to SAH within the cell is a critical determinant of methylation potential; a higher SAMe/SAH ratio favors methylation reactions.
Signaling Pathway: The Methionine Cycle and Methyl Group Donation
References
Methodological & Application
Application Notes and Protocols for DNA Methyltransferase Assay using S-Adenosyl-L-methionine Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methylation is a critical epigenetic modification involved in the regulation of gene expression, cellular differentiation, and genome stability. DNA methyltransferases (DNMTs) are the enzymes responsible for catalyzing the transfer of a methyl group from the universal methyl donor, S-Adenosyl-L-methionine (SAM), to the C5 position of cytosine residues in DNA. Dysregulation of DNMT activity is associated with various diseases, including cancer, making these enzymes important targets for drug discovery.
These application notes provide a detailed protocol for a non-radioactive, ELISA-based DNA methyltransferase assay using the stable salt form, S-Adenosyl-L-methionine tosylate. This assay is suitable for measuring the activity of purified DNMT enzymes and for screening potential inhibitors. The protocol is designed to be adaptable for high-throughput screening applications.
Principle of the Assay
The ELISA-based DNMT activity assay is a quantitative method to measure the methylation of a DNA substrate. The general steps are as follows:
-
A DNA substrate rich in CpG sites is immobilized on a microplate.
-
The DNMT enzyme is added to the wells along with this compound as the methyl donor.
-
During incubation, the DNMT enzyme transfers methyl groups from SAM tosylate to the cytosines in the DNA substrate.
-
The methylated DNA is then detected using a specific antibody that recognizes 5-methylcytosine (B146107) (5-mC).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the primary antibody.
-
Finally, a chromogenic substrate is added, and the resulting colorimetric signal is proportional to the amount of methylated DNA, which directly reflects the DNMT activity.
Materials and Reagents
Reagents
| Reagent | Supplier | Catalog No. |
| S-Adenosyl-L-methionine (SAM) disulfate tosylate | MedChemExpress | HY-W017770 |
| Recombinant Human DNMT1 | Abcam | ab119932 |
| Hemimethylated DNA substrate | Custom Synthesis | N/A |
| Anti-5-Methylcytosine (5-mC) antibody | Abcam | ab10805 |
| HRP-conjugated secondary antibody (anti-mouse IgG) | Abcam | ab6789 |
| TMB Substrate | Thermo Fisher | 34028 |
| Stop Solution (e.g., 1 M H₂SO₄) | Sigma-Aldrich | 339741 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| NaCl | Sigma-Aldrich | S9888 |
| EDTA | Sigma-Aldrich | E9884 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| Tween 20 | Sigma-Aldrich | P9416 |
| High-binding 96-well microplate | Greiner Bio-One | 655061 |
Buffer and Solution Preparation
-
Coating Buffer (1x PBS, pH 7.4): 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄.
-
Wash Buffer (1x PBST): 1x PBS with 0.05% (v/v) Tween 20.
-
Blocking Buffer: 1x PBST with 2% (w/v) BSA.
-
DNMT Assay Buffer (1x): 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
SAM Tosylate Stock Solution (10 mM): S-Adenosyl-L-methionine disulfate tosylate is soluble in aqueous buffers. To prepare a 10 mM stock solution, dissolve the appropriate amount in DNMT Assay Buffer. Due to the hygroscopic nature of the compound, it is recommended to aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Hemimethylated DNA Substrate (100 ng/µL): Resuspend lyophilized hemimethylated DNA in nuclease-free water to a final concentration of 100 ng/µL. Store at -20°C.
Experimental Protocols
Preparation of Hemimethylated DNA Substrate
For assays involving DNMT1, which preferentially methylates hemimethylated DNA, a suitable substrate is required. This can be prepared as follows:
-
Synthesize two complementary oligonucleotides, one of which contains 5-methylcytosine at the desired CpG sites.
-
Anneal the methylated and unmethylated strands by mixing them in a 1:1 molar ratio in annealing buffer (10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA).
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature.
-
The resulting hemimethylated DNA duplex can be purified and used as the substrate.
ELISA-Based DNMT Activity Assay Protocol
-
DNA Coating:
-
Dilute the hemimethylated DNA substrate to 10 ng/µL in Coating Buffer.
-
Add 100 µL of the diluted DNA solution to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C.
-
The next day, wash the plate twice with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Enzymatic Reaction:
-
Prepare the reaction mixture in DNMT Assay Buffer. For a 50 µL reaction volume per well, the components are:
-
Purified DNMT1 enzyme (e.g., 50-200 ng)
-
SAM Tosylate (final concentration 1-100 µM, diluted from the stock solution)
-
DNMT Assay Buffer to a final volume of 50 µL.
-
-
Add 50 µL of the reaction mixture to each well.
-
Controls:
-
No Enzyme Control: Reaction mixture without the DNMT enzyme.
-
No SAM Control: Reaction mixture without SAM tosylate.
-
Inhibitor Control (optional): Reaction mixture with the DNMT enzyme, SAM tosylate, and the test inhibitor at various concentrations.
-
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Detection:
-
Wash the plate four times with 200 µL of Wash Buffer per well.
-
Dilute the anti-5-mC primary antibody in Blocking Buffer (e.g., 1:1000 dilution).
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate four times with 200 µL of Wash Buffer per well.
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer (e.g., 1:2000 dilution).
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 10-30 minutes at room temperature in the dark, or until a blue color develops.
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation and Analysis
Quantitative Data Summary
The following table summarizes typical concentration ranges and kinetic parameters for DNMT assays. Note that optimal conditions may vary depending on the specific DNMT enzyme and substrate used.
| Parameter | Typical Value/Range | Reference/Note |
| Enzyme Concentration | ||
| Purified DNMT1 | 20 - 200 ng/reaction | Optimal concentration should be determined empirically. |
| Substrate Concentration | ||
| Hemimethylated DNA | 5 - 20 ng/µL | For coating the microplate. |
| Cofactor Concentration | ||
| This compound | 1 - 100 µM | Km for SAM is typically in the low micromolar range. |
| Kinetic Parameters | ||
| Km of DNMT1 for SAM | ~1-5 µM | Varies depending on the DNA substrate and assay conditions. |
| Incubation Parameters | ||
| Reaction Temperature | 37°C | |
| Reaction Time | 1 - 2 hours |
Data Analysis
-
Calculate the average absorbance for each set of replicates.
-
Subtract the average absorbance of the "No Enzyme Control" from all other values to correct for background.
-
DNMT Activity: The background-subtracted absorbance at 450 nm is directly proportional to the DNMT activity.
-
Inhibitor Screening: To determine the percentage of inhibition, use the following formula:
% Inhibition = [ 1 - ( (Absorbance of Inhibitor Sample) / (Absorbance of No Inhibitor Control) ) ] * 100
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
DNA Methylation Signaling Pathway
Caption: The enzymatic reaction of DNA methylation catalyzed by DNMTs.
Experimental Workflow for ELISA-Based DNMT Assay
Caption: Step-by-step workflow of the ELISA-based DNMT assay.
Application Notes and Protocols: S-Adenosyl-L-methionine (SAM) Tosylate in Metabolomics Research
Application Note: The Role and Utility of S-Adenosyl-L-methionine (SAM) in Metabolomics
Introduction: S-Adenosyl-L-methionine (SAM), also known as SAMe or AdoMet, is a ubiquitous and vital metabolite synthesized from methionine and ATP.[1][2] Its significance in cellular metabolism is considered second only to ATP.[2] SAM is the principal biological methyl donor, participating in over 40 known metabolic reactions that modify essential biomolecules such as DNA, RNA, proteins, and lipids.[1][2] This central role places SAM at the heart of numerous cellular processes, including epigenetic regulation, immune response, polyamine synthesis, and redox homeostasis.[1][3][4]
Chemical Stability and the Tosylate Salt: A significant challenge in studying SAM is its inherent chemical instability, as it readily degrades at room temperature or non-optimal pH.[5] To overcome this, SAM is formulated as a salt with a strong acid. The disulfate tosylate salt of S-Adenosyl-L-methionine (SAM tosylate) is a widely used form that confers greater chemical stability, making it a reliable and effective reagent for quantitative and qualitative research in metabolomics.[2][5]
Applications in Metabolomics Research: Metabolomic analysis of SAM and its related metabolites provides a functional readout of the "one-carbon metabolism" network.[3][4] This network is crucial for cellular proliferation, differentiation, and response to stimuli. Dysregulation of SAM levels or the SAM/S-Adenosyl-L-homocysteine (SAH) ratio is implicated in various pathological conditions, making it a key area of investigation in drug development and disease research.
-
Liver Disease: The liver is the primary site of SAM synthesis and consumption.[6] Impaired SAM metabolism is a hallmark of chronic liver diseases, and metabolomic studies are crucial for understanding pathogenesis and monitoring therapeutic interventions.[4][7]
-
Inflammatory and Immune Responses: Recent studies have shown that one-carbon metabolism supports SAM generation to drive epigenetic reprogramming in inflammatory macrophages, highlighting SAM as an essential metabolite for inflammation.[8]
-
Neurological Disorders: As a methyl donor, SAM is involved in the synthesis of neurotransmitters. Its levels are often studied in the context of depression and other neurological conditions.[9]
-
Cancer Research: DNA methylation, a key epigenetic modification, is dependent on SAM. Altered SAM levels are linked to changes in gene expression that can drive cancer progression, making it a target for both biomarker discovery and therapeutic strategy.[1]
Biochemical Significance: Key Metabolic Pathways
SAM is a critical node linking three major metabolic pathways: transmethylation, transsulfuration, and aminopropylation.[6][10]
-
Transmethylation: SAM donates its methyl group to a vast array of acceptor molecules. This process, catalyzed by methyltransferases, converts SAM into S-Adenosyl-L-homocysteine (SAH). SAH is a potent inhibitor of methylation, so its subsequent hydrolysis to homocysteine and adenosine (B11128) is critical for maintaining methylation capacity.[6][10] The ratio of SAM to SAH is often considered a key indicator of the cell's methylation potential.
-
Transsulfuration: This pathway, which begins with the homocysteine generated from SAH, leads to the synthesis of cysteine and, subsequently, the major intracellular antioxidant glutathione (B108866) (GSH).[10] This links the methylation cycle directly to cellular redox balance.
-
Aminopropylation: After decarboxylation, SAM serves as a donor of the aminopropyl group for the synthesis of polyamines like spermidine (B129725) and spermine. These molecules are essential for cell growth, differentiation, and the stability of nucleic acids.[1][10]
Quantitative Data Presentation
Quantitative analysis is essential for understanding the dynamics of SAM metabolism. The data below is summarized from a pharmacokinetic study in rats, comparing the orally administered SAM tosylate salt with a novel phytate salt.[5]
Table 1: Pharmacokinetic Parameters of SAM Salts Following Oral Administration in Rats [5]
| Parameter | SAM Tosylate (PTS) Group | SAM Phytate Group | Ratio (Phytate/PTS) |
| AUC0-8h (µM) | 4.41 | 16.31 | 3.70 |
| AUC0-24h (µM) | 5.44 | 19.67 | 3.62 |
| AUC (Area Under the Curve) represents the total drug exposure over a given time period. |
Table 2: Example Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters for SAM Analysis
| Parameter | Typical Condition | Reference(s) |
| Chromatography Mode | Reversed-Phase (RP) or HILIC | [11][12] |
| Column Example | C18 or SCX (Strong Cation Exchange) | [5][13] |
| Mobile Phase A | 0.1% Formic Acid in Water or Ammonium Formate Buffer | [5][11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [11] |
| Detection Mode | Mass Spectrometry (Triple Quadrupole or High-Resolution MS) | [11][14] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [14] |
| MRM Transition (Example) | Q1: 399.1 m/z -> Q3: 250.1 m/z | (Based on SAM structure) |
| UV Detection (for HPLC) | 254 - 260 nm | [5][12] |
Experimental Protocol: Quantification of SAM in Plasma by LC-MS/MS
This protocol provides a representative method for the targeted quantification of SAM in plasma samples. It is a composite based on common practices in metabolomics and may require optimization for specific instruments and matrices.[11][15][16]
4.1. Objective: To accurately quantify the concentration of S-Adenosyl-L-methionine in plasma samples using a stable isotope-labeled internal standard and LC-MS/MS analysis.
4.2. Materials and Reagents:
-
S-Adenosyl-L-methionine (SAM) disulfate tosylate (for standards)
-
S-Adenosyl-L-methionine-(d3-methyl) (SAM-d3) or similar stable isotope-labeled internal standard (IS)
-
LC/MS-grade Acetonitrile, Methanol, and Water
-
LC/MS-grade Formic Acid
-
Biological plasma samples (stored at -80°C)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
4.3. Experimental Workflow Diagram
4.4. Procedure:
Step 1: Preparation of Stock Solutions and Standards
-
Prepare a 1 mg/mL stock solution of SAM tosylate in water with 0.1% formic acid.
-
Prepare a 100 µg/mL stock solution of the internal standard (e.g., SAM-d3) in the same solvent.
-
From the SAM stock solution, prepare a series of calibration standards by serial dilution, typically ranging from 1 µM to 50 µM.
-
Prepare a working internal standard solution (e.g., 1 µg/mL) in cold (-20°C) acetonitrile. This will serve as the protein precipitation/extraction solvent.
Step 2: Sample Preparation and Metabolite Extraction
-
Thaw frozen plasma samples on ice.
-
Vortex samples briefly to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of the cold extraction solvent (acetonitrile containing the internal standard). The ratio of solvent to sample should be at least 3:1 to ensure efficient protein precipitation.[16]
-
Vortex vigorously for 30 seconds to mix and precipitate proteins.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at ~14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Step 3: LC-MS/MS Analysis
-
LC Setup (example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: Start with 2% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 2% B and re-equilibrate for 3 min.
-
-
MS/MS Setup (example):
-
Ionization: ESI, Positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
SAM: Precursor ion (Q1) 399.1 m/z -> Product ion (Q3) 250.1 m/z.
-
SAM-d3 (IS): Precursor ion (Q1) 402.1 m/z -> Product ion (Q3) 250.1 m/z.
-
-
Optimize collision energy and other source parameters (e.g., gas flow, temperature) for your specific instrument to maximize signal intensity.
-
Step 4: Data Analysis
-
Integrate the peak areas for both the SAM and SAM-d3 (IS) MRM transitions for all standards and samples.
-
Calculate the ratio of the SAM peak area to the IS peak area for each point.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the SAM standards.
-
Use the linear regression equation from the calibration curve to calculate the concentration of SAM in the unknown plasma samples based on their measured peak area ratios.
Logical Relationship: SAM as a Universal Methyl Donor
The primary and most studied function of SAM is its role as a methyl group donor. This simple but fundamental reaction is central to its biological importance.
References
- 1. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 2. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | Benchchem [benchchem.com]
- 3. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. One Carbon Metabolism and S-Adenosylmethionine in Non-Alcoholic Fatty Liver Disease Pathogenesis and Subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Metabolism of exogenous S-adenosyl-L-methionine in patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One-Carbon Metabolism Supports S-Adenosylmethionine and Histone Methylation to Drive Inflammatory Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S-adenosyl-L-methionine. A review of its pharmacological properties and therapeutic potential in liver dysfunction and affective disorders in relation to its physiological role in cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]
- 11. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. HPLC analysis of S-adenosyl-L-methionine in pharmaceutical formulations. | Semantic Scholar [semanticscholar.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Sample preparation methods for LC-MS-based global aqueous metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for S-Adenosyl-L-methionine Tosylate in RNA Methylation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: S-Adenosyl-L-methionine (SAM), a universal methyl donor, is a critical co-substrate for methyltransferase enzymes that catalyze the methylation of various biomolecules, including RNA.[1][2] The tosylate salt of SAM is a stable form commonly used in biochemical assays.[3][4] RNA methylation, particularly N6-methyladenosine (m6A), is a dynamic and reversible post-transcriptional modification that plays a crucial role in regulating gene expression and various cellular processes.[5][6] The METTL3/METTL14 methyltransferase complex is the primary "writer" of m6A modifications in mRNA.[7][8][9] This document provides detailed protocols and application notes for utilizing S-Adenosyl-L-methionine tosylate in the study of RNA methylation.
Key Applications:
-
In vitro RNA methylation assays: To study the activity and kinetics of RNA methyltransferases.
-
Substrate specificity determination: To identify the RNA sequences or structures recognized by specific methyltransferases.
-
Inhibitor screening: To identify and characterize inhibitors of RNA methyltransferase activity.
-
Quantitative analysis of RNA methylation: To determine the extent of methylation in a given RNA sample.
Data Presentation
Table 1: Typical Reaction Conditions for In Vitro RNA Methylation
| Component | Final Concentration | Notes |
| RNA Substrate | 1 - 10 µM | Sequence-specific or total RNA. |
| Recombinant Methyltransferase | 0.1 - 2 µM | e.g., METTL3/METTL14 complex. |
| S-Adenosyl-L-methionine (SAM) Tosylate | 10 - 200 µM | The concentration can be varied for kinetic studies. |
| Reaction Buffer | 1X | e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT, 1 mM MgCl2. |
| Incubation Temperature | 30 - 37 °C | Optimal temperature may vary depending on the enzyme. |
| Incubation Time | 30 - 120 minutes | Time course experiments can be performed to determine the linear range. |
Table 2: Representative Quantitative LC-MS/MS Data for m6A Quantification
| Sample | Total Adenosine (pmol) | N6-methyladenosine (pmol) | % m6A (m6A/A) |
| Control RNA | 100.0 | 0.1 | 0.1% |
| Methylated RNA (In vitro) | 98.5 | 1.5 | 1.5% |
| siRNA Knockdown of METTL3 | 101.2 | 0.05 | 0.05% |
Experimental Protocols
Protocol 1: In Vitro RNA Methylation Assay using Radiolabeled SAM
This protocol describes a standard assay to measure the activity of an RNA methyltransferase by quantifying the incorporation of a radioactive methyl group from [3H]-SAM into an RNA substrate.[10][11][12]
Materials:
-
Recombinant RNA methyltransferase (e.g., METTL3/METTL14)
-
RNA substrate (in vitro transcribed or synthetic)
-
[3H]-S-Adenosyl-L-methionine
-
S-Adenosyl-L-methionine (cold)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT, 1 mM MgCl2)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
3 M Sodium Acetate (B1210297), pH 5.2
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In an RNase-free microcentrifuge tube, prepare the reaction mixture on ice as follows:
-
Nuclease-free water to a final volume of 25 µL
-
5 µL of 5X Reaction Buffer
-
1 µL of RNA substrate (to a final concentration of 1 µM)
-
1 µL of [3H]-SAM (to a final concentration of 1 µM)
-
1 µL of recombinant methyltransferase (to a final concentration of 200 nM)
-
-
Initiate Reaction: Mix gently by pipetting and incubate at 37°C for 60 minutes.
-
Quench Reaction: Stop the reaction by adding 1 µL of 10 mM cold SAM.
-
RNA Purification:
-
Add 75 µL of nuclease-free water to the reaction.
-
Perform a phenol:chloroform extraction to remove the enzyme.
-
Precipitate the RNA by adding 1/10th volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol.
-
Incubate at -80°C for 30 minutes.
-
Centrifuge at maximum speed for 20 minutes at 4°C.
-
Carefully remove the supernatant and wash the pellet with 70% ethanol.
-
Air dry the pellet and resuspend in 20 µL of nuclease-free water.
-
-
Quantification:
-
Add the 20 µL of resuspended RNA to a scintillation vial containing 4 mL of scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Protocol 2: Non-Radioactive In Vitro RNA Methylation and LC-MS/MS Analysis
This protocol outlines the methylation of RNA in vitro followed by enzymatic digestion and quantification of modified nucleosides by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10][13][14][15][16][17]
Materials:
-
Recombinant RNA methyltransferase (e.g., METTL3/METTL14)
-
RNA substrate
-
S-Adenosyl-L-methionine (SAM) Tosylate
-
Reaction Buffer
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
LC-MS/MS system
Procedure:
Part A: In Vitro Methylation
-
Reaction Setup: Prepare the reaction mixture as described in Protocol 1, but use non-radiolabeled SAM tosylate at a final concentration of 100 µM.
-
Incubation: Incubate at 37°C for 60 minutes.
-
RNA Purification: Purify the RNA using a suitable RNA cleanup kit or phenol:chloroform extraction followed by ethanol precipitation.
Part B: RNA Digestion to Nucleosides
-
Resuspend the purified RNA in 20 µL of nuclease-free water.
-
Add 2.5 µL of 10X Nuclease P1 buffer and 1 µL of Nuclease P1 (1 U/µL).
-
Incubate at 37°C for 2 hours.
-
Add 3 µL of 10X BAP buffer and 1 µL of BAP (1 U/µL).
-
Incubate at 37°C for an additional 1 hour.
-
Filter the digested sample through a 0.22 µm filter to remove enzymes.
Part C: LC-MS/MS Analysis
-
Inject the filtered nucleoside mixture into an LC-MS/MS system.
-
Separate the nucleosides using a C18 reverse-phase column with a suitable gradient (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Detect and quantify the canonical and methylated nucleosides using multiple reaction monitoring (MRM) in positive ion mode.
-
Calculate the ratio of the methylated nucleoside to its corresponding canonical nucleoside.
Mandatory Visualizations
Caption: The m6A RNA methylation pathway.
Caption: Workflow for in vitro RNA methylation and analysis.
References
- 1. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 2. S-Adenosylmethionine and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure of METTL3-METTL14 with an m6A nucleotide reveals insights into m6A conversion and sensing [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. The catalytic mechanism of the RNA methyltransferase METTL3 | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. Radical SAM-Mediated Methylation of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Assays for RNA Methyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection and analysis of RNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS Analysis of Methylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation | Springer Nature Experiments [experiments.springernature.com]
- 15. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LC-MS Analysis of Methylated RNA | Springer Nature Experiments [experiments.springernature.com]
Application Notes: S-Adenosyl-L-methionine (SAMe) Tosylate in Cancer Cell Lines
Introduction
S-Adenosyl-L-methionine (SAMe), a naturally occurring molecule synthesized from methionine and ATP, is the principal methyl donor for a vast array of biological reactions, including the methylation of DNA, RNA, and proteins.[1][2] It serves as a critical link between three major metabolic pathways: transmethylation, polyamine synthesis, and transsulfuration.[3] Dysregulation of SAMe metabolism is frequently observed in various cancers, often leading to genomic instability and altered gene expression that promotes tumor progression.[4][5] Consequently, SAMe tosylate, a stable salt form of SAMe, has emerged as a compound of interest in oncology research for its potential anti-cancer properties. It has been shown to exert anti-proliferative, pro-apoptotic, and anti-metastatic effects across a range of human cancer cell lines.[6][7]
Mechanism of Action
SAMe's anti-tumor effects are multifaceted, stemming from its central role in cellular metabolism.[4] Its mechanisms include:
-
Epigenetic Regulation: As the primary methyl donor, SAMe can restore normal DNA methylation patterns. In many cancers, tumor suppressor genes are silenced by hypermethylation, while oncogenes may be activated by hypomethylation. SAMe treatment can remethylate and silence the promoters of oncogenes and genes involved in metastasis, such as uPA and MMP-2.[3][4][5]
-
Induction of Apoptosis: SAMe has been shown to be pro-apoptotic in various cancer cells, including liver and breast cancer.[1][8] This can be achieved through the modulation of apoptosis-related proteins, such as increasing the expression of pro-apoptotic Bcl-x(S) and down-regulating anti-apoptotic proteins like Bcl-2 and Mcl-1.[1][9] It can also induce apoptosis through caspase activation.[2][4]
-
Cell Cycle Arrest: Treatment with SAMe can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or S phase.[9][10][11] This is often accompanied by the downregulation of key cell cycle proteins, such as cyclins D1, E1, and B1.[6]
-
Inhibition of Metastasis: SAMe has demonstrated anti-metastatic properties by inhibiting the migration and invasion of cancer cells.[7][12] This is partly achieved by epigenetically regulating genes responsible for these processes.[12]
-
Modulation of Signaling Pathways: SAMe influences multiple signaling pathways critical for cancer cell growth and survival. It has been shown to suppress the JAK2/STAT3 pathway in gallbladder cancer and modulate AKT, β-catenin, and SMAD pathways in head and neck cancer.[7][9]
Applications in Cancer Cell Lines
SAMe tosylate has been investigated in a variety of cancer cell lines, demonstrating a broad spectrum of anti-cancer activity. Its effects are often dose- and time-dependent.
| Cancer Type | Cell Line(s) | Concentration | Duration | Observed Effects | Reference(s) |
| Head & Neck Squamous Cell Carcinoma (HNSCC) | Cal-33, JHU-SCC-011 | 300 µM | 24 - 48 h | Induces cell cycle arrest; decreases migration and invasion; downregulates cyclins B1, D1, E1. | [6][7] |
| Gallbladder Carcinoma | GBC-SD, SGC-996 | Dose-dependent | - | Inhibits growth and proliferation; induces apoptosis and G0/G1 cell cycle arrest; downregulates p-JAK2, p-STAT3, Mcl-1, Bcl-XL. | [9][13] |
| Hepatocellular Carcinoma (HCC) | HepG2, HuH7 | - | - | Inhibits cell proliferation and induces apoptosis. | [8] |
| Hepatocellular Carcinoma (HCC) | HepG2 | - | - | Diminishes cell proliferation; induces S phase cell cycle arrest. | [11] |
| Breast Cancer | MCF-7 | - | - | Induces apoptosis through modulation of specific microRNAs. | [8] |
| Colon Cancer | HT-29, SW480 | 0.5 - 1 mmol/L | 48 h | Alters DNA methylation and gene expression related to tumor progression. | [14] |
| Colon Cancer | uL3ΔHCT 116p53−/− | - | - | Overcomes drug resistance; causes S phase cell cycle arrest and induces apoptosis. | [2] |
| Prostate Cancer | PC-3 | - | - | Inhibits growth; suppresses expression of uPA and MMP-2 via methylation. | [3][8] |
| Osteosarcoma | LM-7, MG-63 | - | - | Inhibits growth. | [8] |
Visualized Data: Workflows and Pathways
Experimental Workflow
Signaling Pathways Modulated by SAMe
Experimental Protocols
These protocols provide a framework for investigating the effects of SAMe tosylate on cancer cell lines. Researchers should optimize parameters such as cell seeding density, drug concentrations, and incubation times for their specific cell line and experimental goals.
Cell Viability and Proliferation Assay (SRB Assay)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of compounds on cancer cells.[14]
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
S-Adenosyl-L-methionine (SAMe) tosylate
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, unbuffered)
-
Acetic acid (1% v/v)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of SAMe tosylate in culture medium.
-
Replace the medium with 100 µL of medium containing various concentrations of SAMe tosylate. Include vehicle-treated (control) wells.
-
Incubate for the desired time (e.g., 48 hours).
-
Fix the cells by gently adding 50 µL of cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air-dry completely.
-
Add 50 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Remove the unbound dye by washing the plates four times with 1% acetic acid. Allow plates to air-dry.
-
Add 150 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to dissolve the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
-
Apoptosis Assay (Hoechst Staining)
This protocol is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[9][13]
-
Materials:
-
Cells cultured on glass coverslips in 6-well plates
-
SAMe tosylate
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Hoechst 33342 staining solution (e.g., 1 µg/mL in PBS)
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on sterile glass coverslips placed in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of SAMe tosylate for the appropriate duration (e.g., 24 or 48 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells by incubating with Hoechst 33342 solution for 10-15 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells under a fluorescence microscope using a UV excitation filter. Apoptotic cells will display condensed or fragmented nuclei with bright blue fluorescence, whereas normal cells will have uniformly stained, larger nuclei.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[11][15]
-
Materials:
-
Cells cultured in 6-well plates
-
SAMe tosylate
-
PBS
-
Trypsin-EDTA
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with SAMe tosylate as described previously.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
This protocol is for detecting changes in the expression levels of specific proteins involved in pathways affected by SAMe.[7][9]
-
Materials:
-
Cells cultured in 60mm or 100mm dishes
-
SAMe tosylate
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-JAK2, p-STAT3, Cyclin D1, Bcl-2, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with SAMe tosylate, then wash with cold PBS.
-
Lyse the cells on ice using lysis buffer. Scrape and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and detect the signal using an imaging system.
-
Quantify band intensity and normalize to a loading control like β-actin.
-
References
- 1. S-Adenosylmethionine in cell growth, apoptosis and liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-Adenosyl-l-Methionine Overcomes uL3-Mediated Drug Resistance in p53 Deleted Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. S-Adenosylmethionine: A Multifaceted Regulator in Cancer Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of S-adenosyl-L-methionine on the invasion and migration of head and neck squamous cancer cells and analysis of the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. S-adenosylmethionine induces apoptosis and cycle arrest of gallbladder carcinoma cells by suppression of JAK2/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. S-adenosylmethionine limitation induces p38 mitogen-activated protein kinase and triggers cell cycle arrest in G1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S-Adenosylmethionine Affects Cell Cycle Pathways and Suppresses Proliferation in Liver Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. S-Adenosylmethionine, a Promising Antitumor Agent in Oral and Laryngeal Cancer [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Enzymatic Assays Using S-Adenosyl-L-methionine Tosylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the design and execution of enzymatic assays utilizing S-Adenosyl-L-methionine (SAM) tosylate as a methyl group donor. SAM is a universal co-substrate for all methyltransferase (MT) enzymes, playing a critical role in numerous cellular processes, including epigenetic regulation, signal transduction, and biosynthesis.[1][2] The stable tosylate salt of SAM is widely used in in vitro assays to study MT activity, screen for inhibitors, and elucidate biological pathways.
Introduction to SAM-Dependent Methyltransferase Assays
SAM-dependent methyltransferases catalyze the transfer of a methyl group from SAM to a variety of acceptor substrates, including proteins, nucleic acids, and small molecules. This process results in the formation of a methylated product and S-Adenosyl-L-homocysteine (SAH), a potent feedback inhibitor of most MTs.[3] The core principle of these assays is to monitor the rate of product formation (either the methylated substrate or SAH) or the depletion of the substrate (SAM).
The choice of assay method depends on several factors, including the specific methyltransferase, the nature of the substrate, the required throughput, and the available instrumentation. Common detection methods include:
-
Radiometric Assays: Considered a gold standard for sensitivity, these assays use radioactively labeled SAM (e.g., [³H]SAM) and measure the incorporation of the radiolabel into the acceptor substrate.[4]
-
Spectrophotometric Assays: These are continuous assays that couple the production of SAH to a change in absorbance.[5][6]
-
Fluorometric Assays: These assays, often in a continuous format, link SAH formation to the generation of a fluorescent signal, offering high sensitivity suitable for high-throughput screening.[7][8]
-
Luminescence-Based Assays: These assays convert the generated SAH to ATP, which is then detected in a luciferase reaction, providing a highly sensitive readout.
-
Enzyme-Linked Immunosorbent Assays (ELISA): These are endpoint assays that use antibodies to specifically detect and quantify either the methylated product or SAH.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific endpoint method directly measures the formation of SAH or the methylated product.[10]
Handling and Storage of S-Adenosyl-L-methionine Tosylate
Proper handling and storage of SAM tosylate are crucial for maintaining its stability and activity.
-
Storage: Store S-Adenosyl-L-methionine disulfate tosylate at -20°C in a sealed container, away from moisture.[11] For long-term storage of solutions, it is recommended to store them at -80°C.[11]
-
Solution Preparation: To prepare stock solutions, dissolve the SAM tosylate powder in an appropriate solvent. It is soluble in water (up to 33.33 mg/mL) and DMSO (≥ 50 mg/mL).[11] For aqueous solutions, it is advisable to use a slightly acidic buffer (e.g., 10 mM HCl) to improve stability, as SAM is unstable in neutral or alkaline conditions.
-
Stability: Avoid repeated freeze-thaw cycles of SAM solutions.[12] Prepare single-use aliquots to maintain the integrity of the compound.
Experimental Protocols
General Assay Buffer Composition
The optimal buffer composition can vary depending on the specific methyltransferase. However, a general starting point for many protein and DNA methyltransferases is a Tris-based buffer.
Recommended General Assay Buffer (1X):
-
50 mM Tris-HCl, pH 8.0
-
50-150 mM NaCl
-
5 mM MgCl₂
-
1 mM DTT (add fresh)
-
0.5 mg/mL BSA
Note: Some commercial assay buffers contain additional components like EDTA.[9] Always optimize the buffer conditions for your specific enzyme.
Protocol for a Continuous Spectrophotometric Methyltransferase Assay
This protocol is based on an enzyme-coupled assay where the production of SAH is linked to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.[6]
Materials:
-
Purified methyltransferase enzyme
-
Methyl acceptor substrate (e.g., histone peptide, DNA oligonucleotide)
-
S-Adenosyl-L-methionine (SAM) tosylate
-
S-Adenosyl-L-homocysteine (SAH) deaminase
-
Glutamate dehydrogenase (GDH)
-
α-ketoglutarate
-
NADH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂)
Procedure:
-
Prepare a master mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, SAH deaminase, GDH, α-ketoglutarate, and NADH at their final desired concentrations.
-
Add substrate and SAM: To the wells of a UV-transparent 96-well plate, add the methyl acceptor substrate and SAM tosylate to the desired final concentrations.
-
Initiate the reaction: Start the reaction by adding the purified methyltransferase enzyme to the wells.
-
Monitor absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes at 37°C using a plate reader.[13]
-
Data analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. The rate of NADH oxidation is directly proportional to the rate of SAH production.
Protocol for a Fluorescence-Based Methyltransferase Assay
This protocol describes a generic, continuous, enzyme-coupled fluorescent assay.
Materials:
-
Purified methyltransferase enzyme
-
Methyl acceptor substrate
-
SAM tosylate
-
Coupling enzymes (e.g., SAH hydrolase/nucleosidase, adenine (B156593) deaminase, xanthine (B1682287) oxidase)
-
Fluorescent probe (e.g., Amplex Red)
-
Assay Buffer
Procedure:
-
Prepare a master mix: Combine the assay buffer, coupling enzymes, and fluorescent probe in a master mix.
-
Add substrate and SAM: In a black 96-well plate, add the methyl acceptor substrate and SAM tosylate.
-
Initiate the reaction: Add the purified methyltransferase to start the reaction.
-
Incubate and measure fluorescence: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) and measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular time intervals.
-
Data analysis: Determine the initial reaction rate from the linear phase of the fluorescence signal increase over time.
Data Presentation
Kinetic Analysis of Methyltransferases
To determine the kinetic parameters of a methyltransferase, vary the concentration of one substrate (e.g., SAM) while keeping the other (the methyl acceptor) at a saturating concentration, and vice versa.
| Enzyme | Substrate | K_M (µM) | k_cat (min⁻¹) | Reference |
| SET7/9 | FoxO3 peptide | 165.4 ± 20.2 | 32 ± 0.023 | [14] |
| Tk Trm10 | tRNA-G | 0.18 ± 0.04 | (3.9 ± 0.3) x 10⁻³ | [15] |
| Tk Trm10 | tRNA-A | 0.25 ± 0.04 | (7.8 ± 0.4) x 10⁻³ | [15] |
| Tk Trm10 (with tRNA-G) | SAM | 3-6 | - | [15] |
Inhibitor Screening and IC₅₀ Determination
These assays are crucial in drug discovery for identifying and characterizing inhibitors of methyltransferases.
| Methyltransferase | Inhibitor | IC₅₀ (nM) | Reference |
| PRMT5 | LLY-283 | 22 | [16] |
| PRMT5 | Hemiaminal 7 | 11 | [16] |
| PRMT5 | Aldehyde 8 | 19.5 | [16] |
| DOT1L | Compound 13 | 1.4 | [16] |
| DOT1L | Compound 14 | 0.4 | [16] |
| NNMT | II399 | K_i = 5.9 | [17] |
| METTL3/METTL14 | UZH2 | 16 | [18] |
| METTL3/METTL14 | STM2457 | 17 | [18] |
| PRMT5 | GSK3235025 | 207 | [18] |
| PRMT5 | GSK591 | 30.7 | [18] |
| PRMT5 | JNJ64619178 | 1.59 | [18] |
Mandatory Visualizations
Signaling Pathway: The SAM Cycle and Methylation
References
- 1. info2.gbiosciences.com [info2.gbiosciences.com]
- 2. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 3. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. protocols.io [protocols.io]
- 9. sinobiological.com [sinobiological.com]
- 10. A Sensitive Mass-spectrum Assay to Characterize Engineered Methionine Adenosyltransferases with S-Alkyl Methionine Analogues as Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. bioscience.co.uk [bioscience.co.uk]
- 14. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring Unconventional SAM Analogues To Build Cell-Potent Bisubstrate Inhibitors for Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for S-Adenosyl-L-methionine Tosylate in In Vitro Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosyl-L-methionine (SAM), in its stabilized tosylate salt form (SAMT), is a universal methyl donor crucial for numerous biological processes.[1][2][3] It is the co-substrate for all known methyltransferase (MTase) enzymes, which catalyze the transfer of a methyl group to a wide array of acceptor molecules, including proteins, nucleic acids (DNA and RNA), and small molecules.[2][4] This post-translational or post-transcriptional modification is fundamental to the regulation of gene expression, signal transduction, and cellular metabolism.[1][3][4] Dysregulation of methylation is implicated in various diseases, including cancer and neurodevelopmental disorders, making MTases attractive therapeutic targets.[1]
The tosylate salt form of S-Adenosyl-L-methionine provides enhanced stability, making it a reliable and effective reagent for in vitro laboratory research where consistency and purity are critical.[2] These application notes provide detailed protocols for the use of SAMT in in vitro methylation assays targeting various substrates.
Principle of SAM-Dependent Methylation
The core of SAM-dependent methylation is a nucleophilic substitution (SN2) reaction. The positively charged sulfur atom in the SAM molecule renders the attached methyl group electrophilic and susceptible to attack by a nucleophilic site on the substrate (e.g., nitrogen, oxygen, or carbon atoms).[2] This reaction is catalyzed by a specific methyltransferase, resulting in the methylation of the substrate and the conversion of SAM to S-adenosyl-L-homocysteine (SAH).[5][6] The ratio of SAM to SAH is a critical determinant of cellular methylation potential, as SAH can act as a potent inhibitor of methyltransferase activity.[2]
Applications in Research and Drug Development
-
Enzyme Activity and Kinetics: Characterize the activity and determine the kinetic parameters (Km, kcat) of novel or known methyltransferases.[1][7][8]
-
Substrate Specificity: Identify novel substrates for specific methyltransferases and investigate their substrate specificity.[4][9][10]
-
Inhibitor Screening: Screen for and characterize small molecule inhibitors of methyltransferases for therapeutic development.[4][11][12]
-
Epigenetic Regulation Studies: Investigate the role of DNA and histone methylation in gene regulation and chromatin dynamics.[4][6][13]
-
Biomarker Discovery: Develop assays to detect changes in methylation patterns associated with disease states.[9]
General Experimental Workflow for In Vitro Methylation
The following diagram outlines a typical workflow for an in vitro methylation assay using SAMT.
Caption: A generalized workflow for in vitro methylation experiments.
Signaling Pathway: SAM-Dependent Methylation Cycle
This diagram illustrates the central role of SAM in the methylation cycle.
Caption: The metabolic pathway of SAM-dependent methylation.
Experimental Protocols
Protocol 1: In Vitro Protein Methylation Assay (Radioactive)
This protocol is adapted for determining the activity of a protein methyltransferase (PRMT) on a histone substrate.[14][15][16]
Materials:
-
Recombinant protein methyltransferase (e.g., PRMT1)
-
Substrate (e.g., core histones)
-
S-Adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
This compound (for non-radioactive control or competition)
-
5x Methyltransferase Buffer (e.g., 250 mM Tris-HCl pH 8.0, 50 mM DTT)
-
6x SDS-PAGE Loading Buffer
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF membrane
-
Scintillation cocktail and counter or autoradiography film
Procedure:
-
Reaction Setup: In a 1.5 mL microcentrifuge tube on ice, prepare the reaction mixture to a final volume of 30 µL:
-
Substrate (e.g., 1 µg of core histones)
-
1 µL of S-adenosyl-L-[methyl-3H]methionine
-
6 µL of 5x Methyltransferase Buffer
-
Recombinant PRMT (0.2-0.5 µg)
-
Nuclease-free water to 30 µL
-
-
Incubation: Mix gently by tapping and incubate the reaction at 30°C for 1-1.5 hours.[14]
-
Stopping the Reaction: Add 6 µL of 6x SDS-PAGE loading buffer and heat at 95°C for 5 minutes to stop the reaction.[14]
-
Electrophoresis: Load 18 µL of the reaction onto a 10-15% SDS-PAGE gel and run at 100 volts for 1-2 hours.[14]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Detection:
-
Autoradiography: Spray the membrane with an enhancer spray (e.g., EN3HANCE), allow it to dry, and expose it to X-ray film overnight or longer.[14]
-
Scintillation Counting: Excise the protein band of interest from the gel or membrane and measure the incorporated radioactivity using a scintillation counter.
-
Protocol 2: In Vitro DNA Methylation Assay (Non-Radioactive)
This protocol describes the methylation of a DNA substrate using a DNA methyltransferase (e.g., M.SssI) and subsequent analysis by methylation-sensitive restriction digest.
Materials:
-
DNA substrate (e.g., plasmid or PCR product with CpG sites)
-
DNA Methyltransferase (e.g., M.SssI)
-
This compound (SAMT)
-
10x Methyltransferase Buffer (supplied with the enzyme)
-
Methylation-sensitive restriction enzyme (e.g., HpaII) and its corresponding buffer
-
Control restriction enzyme (insensitive to CpG methylation, e.g., MspI)
-
Agarose (B213101) gel, loading dye, and electrophoresis system
-
DNA purification kit
Procedure:
-
Reaction Setup: In a microcentrifuge tube, set up the methylation reaction:
-
DNA Substrate (1 µg)
-
10x Methyltransferase Buffer (e.g., NEBuffer 2)
-
SAMT (e.g., 160 µM final concentration)
-
M.SssI DNA Methyltransferase (4 units)
-
Nuclease-free water to a final volume of 50 µL
-
-
Incubation: Incubate at 37°C for 1-4 hours.
-
Enzyme Inactivation and DNA Purification: Inactivate the methyltransferase by heating at 65°C for 20 minutes. Purify the DNA using a DNA purification kit to remove the enzyme and buffer components.
-
Restriction Digest: Set up three digest reactions for the methylated DNA and a non-methylated control DNA:
-
Tube A (Methylated): 200 ng methylated DNA, 10x restriction buffer, HpaII (10 units), water to 20 µL.
-
Tube B (Methylated): 200 ng methylated DNA, 10x restriction buffer, MspI (10 units), water to 20 µL.
-
Tube C (Unmethylated Control): 200 ng unmethylated DNA, 10x restriction buffer, HpaII (10 units), water to 20 µL.
-
-
Incubation: Incubate the digest reactions at 37°C for 1 hour.
-
Analysis: Analyze the digestion products by agarose gel electrophoresis. Successful methylation will be indicated by the protection of the DNA from HpaII digestion (no or partial cleavage), while MspI should digest both methylated and unmethylated DNA.
Quantitative Data
The following tables summarize key quantitative data for SAMT-dependent methyltransferases.
Table 1: Kinetic Parameters of Various Methyltransferases with SAM
| Enzyme | Substrate | Km for SAM (µM) | kcat (s-1) | kcat/Km (s-1·M-1) | Reference |
| Clarkia SAMT | Salicylic Acid | - | - | 4000 | [7] |
| At5g55250 | Indole-3-acetic acid | - | - | 2200 | [7] |
| Tk Trm10 | tRNA-G | 3-6 | (3.9 ± 0.3) x 10-3 min-1 | - | [8] |
| Tk Trm10 | tRNA-A | 3-6 | (7.8 ± 0.4) x 10-3 min-1 | - | [8] |
Table 2: Substrate Specificity of Selected Methyltransferases
| Enzyme Family | Type | Methylation Product | Substrates | Reference |
| Protein Arginine Methyltransferases (PRMTs) | Type I (PRMT1–4, 6, 8) | ADMA, MMA | Histones, RNA binding proteins | [4][16] |
| Type II (PRMT5, 9) | SDMA, MMA | Histones, Myelin basic protein | [4][16] | |
| Type III (PRMT7) | MMA only | Histones | [4][17] | |
| DNA Methyltransferases (DNMTs) | - | 5-methylcytosine | CpG islands in DNA | [4][18] |
| Catechol O-methyltransferase (COMT) | - | - | Catecholamines | [4] |
ADMA: Asymmetric dimethylarginine; MMA: Monomethylarginine; SDMA: Symmetric dimethylarginine.
Logical Relationships in a Methylation Reaction
The diagram below illustrates the key components and their interactions in a SAMT-dependent in vitro methylation reaction.
Caption: Key inputs and outputs of a methylation reaction.
References
- 1. info2.gbiosciences.com [info2.gbiosciences.com]
- 2. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | Benchchem [benchchem.com]
- 3. S-Adenosylmethionine and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Substrate Dynamics Contribute to Enzymatic Specificity in Human and Bacterial Methionine Adenosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The substrate specificity of Saccharomyces cerevisiae myristoyl-CoA:protein N-myristoyltransferase. Analysis of myristic acid analogs containing oxygen, sulfur, double bonds, triple bonds, and/or an aromatic residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure, Function, and Activity of Small Molecule and Peptide Inhibitors of Protein Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA methylation remodeling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdanderson.org [mdanderson.org]
- 15. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdanderson.org [mdanderson.org]
- 17. researchgate.net [researchgate.net]
- 18. Rapid and Definitive Analysis of In Vitro DNA Methylation by Nano-electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of S-Adenosyl-L-methionine Tosylate: A Guide for Researchers
Introduction
S-Adenosyl-L-methionine (SAMe) is a crucial endogenous molecule involved in numerous metabolic pathways, including transmethylation, transsulfuration, and aminopropylation.[1] Its significance in cellular processes is considered second only to that of adenosine (B11128) triphosphate (ATP).[1] Due to its therapeutic potential in conditions like depression, osteoarthritis, and liver disease, accurate and robust analytical methods for the quantification of its stable salt form, S-Adenosyl-L-methionine tosylate, are paramount for quality control, stability testing, and pharmacokinetic studies.[2][3] This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.
Metabolic Significance of SAMe
S-Adenosyl-L-methionine is the principal methyl donor in over 40 metabolic reactions, transferring its methyl group to various substrates like DNA, proteins, and lipids.[1] This process, known as transmethylation, yields S-adenosyl-L-homocysteine (SAH), a potent inhibitor of methylation reactions.[1] The ratio of SAMe to SAH is a critical indicator of cellular methylation capacity. Due to its inherent instability, SAMe is often formulated as a more stable salt, such as the disulfate tosylate salt, for use in research and pharmaceutical applications.[1]
Analytical Methods and Protocols
A variety of analytical techniques can be employed for the quantification of SAMe tosylate. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of SAMe in pharmaceutical formulations and dietary supplements due to its robustness and accuracy.[2][4][5] Reversed-phase HPLC with UV detection is the most common approach.
a) Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile (B52724), methanol (B129727), water
-
Citric acid monohydrate, sodium dihydrogen phosphate (B84403) dihydrate, sodium lauryl sulfate (B86663) (or other ion-pairing agents like sodium 1-hexanesulfonate)[6][7]
-
Perchloric acid (for sample stabilization if needed)
b) Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)[5]
-
Data acquisition and processing software
c) Chromatographic Conditions (Example): [4][7]
-
Mobile Phase A: 0.015 M citric acid monohydrate, 0.01 M sodium dihydrogen phosphate dihydrate, and 0.014 M sodium lauryl sulfate in a 75:25 (v/v) mixture of water and acetonitrile.
-
Mobile Phase B: 0.004 M citric acid monohydrate, 0.003 M sodium dihydrogen phosphate dihydrate, and 0.014 M sodium lauryl sulfate in a 20:80 (v/v) mixture of water and acetonitrile.
-
Elution: A gradient program can be used for optimal separation of impurities. For simple quantification, an isocratic elution with a mixture like 98% ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) and 2% acetonitrile can be effective.[4]
-
Column Temperature: 25-30°C
-
Injection Volume: 20 µL
d) Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the SAMe tosylate reference standard in the diluent (e.g., Mobile Phase A or an acidic buffer) to obtain a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the sample (e.g., 20-100 µg/mL).[5]
-
Sample Solution: Accurately weigh the sample containing SAMe tosylate and dissolve it in the diluent to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
e) Data Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of SAMe against the concentration of the standards.
-
Determine the concentration of SAMe in the sample solution from the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for analyzing SAMe in complex biological matrices like plasma.[9][10][11]
a) Materials and Reagents:
-
SAMe tosylate reference standard and a stable isotope-labeled internal standard (e.g., SAMe-d3).
-
LC-MS grade solvents (methanol, water, formic acid).
-
Reagents for sample preparation (e.g., perchloric acid for protein precipitation).
b) Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
Reversed-phase C8 or C18 column suitable for LC-MS.
c) Chromatographic and Mass Spectrometric Conditions (Example):
-
Mobile Phase: Isocratic elution with 0.1% formic acid in a 5:95 (v/v) mixture of methanol and water.[9]
-
Flow Rate: 0.75 mL/min.[9]
-
Injection Volume: 5 µL.[9]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
d) Sample Preparation (for plasma):
-
To a plasma sample, add the internal standard solution.
-
Precipitate proteins by adding a cold solution of perchloric acid or another suitable organic solvent.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to an HPLC vial for analysis.
e) Data Analysis:
-
Create a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration.
-
Quantify SAMe in the plasma samples using the calibration curve.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible method for the quantification of SAMe tosylate in bulk drug substances or simple formulations.[2][12] This method is based on the inherent UV absorbance of the adenine (B156593) moiety in the SAMe molecule.
a) Materials and Reagents:
-
SAMe tosylate reference standard.
-
Solvent for dissolving the sample (e.g., methanol, water, or a suitable buffer).[12]
b) Instrumentation:
-
UV-Vis spectrophotometer (double beam recommended).
-
Matched quartz cuvettes (1 cm path length).
c) Method:
-
Determination of λmax: Prepare a dilute solution of SAMe tosylate in the chosen solvent and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 254-265 nm.[4][7][8][12]
-
Standard Preparation: Prepare a stock solution of the SAMe tosylate reference standard of a known concentration in the chosen solvent. From this stock, prepare a series of dilutions to create a calibration curve (e.g., 2-15 µg/mL).[12][13][14]
-
Sample Preparation: Accurately weigh the sample and dissolve it in the same solvent to obtain a concentration that falls within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the determined λmax.
-
Data Analysis: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of SAMe in the sample from its absorbance using the regression equation of the calibration curve.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described analytical methods based on published data.
Table 1: HPLC Method Performance
| Parameter | Method 1[5] | Method 2[4] | Method 3[8] |
| Column | Discovery C18 | Reversed-phase | Not specified |
| Linearity Range | 20-100 µg/mL | Not specified | 0.15–30 µM |
| Correlation Coefficient (r) | 0.999 | 0.999 | Not specified |
| Limit of Detection (LOD) | 0.49 mmol/mL | Not specified | 0.15 µM |
| Accuracy (% Recovery) | 97.0-99.9% | 97.4-100.9% | Not specified |
| Precision (% RSD) | < 3% | < 3% | Not specified |
Table 2: LC-MS/MS Method Performance
| Parameter | Method 1[9] | Method 2[10] |
| Linearity Range | 0-1 µM (extendable to 10 µM) | 8-1024 nmol/L |
| Correlation Coefficient (r²) | Not specified | ≥ 0.99 |
| Limit of Detection (LOD) | 5 nM | 1 nmol/L |
| Limit of Quantification (LOQ) | 10 nM | 8 nmol/L |
| Accuracy (% Inter-day) | Not specified | 96.7–103.9% |
| Precision (% RSD, Inter-day) | Not specified | 8.1–9.1% |
Table 3: UV-Vis Spectrophotometry Method Performance (for Sorafenib Tosylate, as a proxy for a tosylate salt)
| Parameter | Method 1 | Method 2[12][13][14] |
| Solvent | Methanol | Methanol:Water (80:20 v/v) |
| λmax | 265 nm | 265 nm |
| Linearity Range | 3-15 µg/mL | 2-12 µg/mL |
| Correlation Coefficient (r²) | Not specified | Not specified |
| Precision (% RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | Not specified | Not specified |
Conclusion
The analytical methods detailed in this document provide robust and reliable means for the quantification of this compound. HPLC with UV detection is well-suited for routine quality control of pharmaceutical products. LC-MS/MS offers superior sensitivity and selectivity for the analysis of SAMe in biological fluids. UV-Vis spectrophotometry presents a simple and cost-effective alternative for the analysis of bulk material and simple formulations. The selection of the most appropriate method will depend on the specific application, required sensitivity, and the nature of the sample matrix. Proper method validation according to ICH guidelines is essential to ensure accurate and reliable results.[2]
References
- 1. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | Benchchem [benchchem.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fast quantification of S-adenosyl-L-methionine in dietary health products utilizing reversed-phase high-performance liquid chromatography: teaching an old method new tricks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC analysis of S-adenosyl-L-methionine in pharmaceutical formulations [pubmed.ncbi.nlm.nih.gov]
- 6. drugfuture.com [drugfuture.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination and pharmacokinetics of S-adenosylmethionine in human plasma by solid-phase extraction - LC-MS - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sciencescholar.us [sciencescholar.us]
Troubleshooting & Optimization
S-Adenosyl-L-methionine (SAMe) Tosylate Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of S-Adenosyl-L-methionine (SAMe) tosylate in common buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is S-Adenosyl-L-methionine (SAMe) tosylate and why is the tosylate salt form used?
S-Adenosyl-L-methionine (SAMe) is a naturally occurring compound present in all living cells that plays a crucial role in transmethylation, transsulfuration, and aminopropylation pathways. It is a key methyl donor for the methylation of DNA, RNA, proteins, and lipids. However, SAMe is inherently unstable. The tosylate disulfate salt form of SAMe is commonly used in research and pharmaceutical formulations to enhance its chemical stability, protecting the labile sulfonium (B1226848) ion from degradation.[1] This improved stability ensures a longer shelf-life and more reliable experimental outcomes.
Q2: What are the main challenges when working with SAMe tosylate in buffer solutions?
The primary challenges are its limited stability, particularly at neutral to alkaline pH, and its susceptibility to degradation at ambient temperatures.[2] This can lead to the formation of inactive byproducts such as homoserine lactone and methylthioadenosine (MTA), affecting the accuracy and reproducibility of experiments.[2] Additionally, solubility issues and precipitation can occur if not prepared and stored correctly.
Q3: What are the general recommendations for storing SAMe tosylate powder and stock solutions?
For long-term storage, the solid powder should be kept at -20°C in a sealed container, protected from moisture.[3] Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for one month.[4] It is highly recommended to use freshly prepared solutions for experiments whenever possible.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of SAMe tosylate solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation upon dissolution in buffer | The buffer pH is too high (neutral or alkaline), leading to degradation and precipitation of byproducts. The concentration of SAMe tosylate exceeds its solubility limit in the specific buffer. The buffer itself is precipitating due to high organic solvent content if used for initial solubilization.[5] | Prepare solutions in a slightly acidic buffer (pH 4.0-6.5). Consider preparing a concentrated stock in an appropriate solvent (e.g., water or DMSO) and then diluting it into the final buffer. Ensure the final concentration is within the known solubility limits for that buffer system. If using an organic co-solvent, ensure the final percentage in the aqueous buffer does not cause buffer salt precipitation. |
| Loss of biological activity over time | Degradation of SAMe tosylate due to inappropriate pH, temperature, or prolonged storage. | Always prepare fresh solutions for critical experiments. Store stock solutions at -80°C in small aliquots. Maintain the working solution on ice during experiments. Verify the pH of your final solution. |
| Inconsistent experimental results | Variability in the actual concentration of active SAMe due to degradation. Inconsistent preparation of SAMe tosylate solutions. | Prepare a fresh stock solution from the solid powder for each set of experiments. Ensure complete dissolution of the powder. Use a consistent and validated protocol for solution preparation. |
| Crystallization of the compound during storage | The solution is supersaturated. Fluctuation in storage temperature. | Ensure the concentration is below the solubility limit at the storage temperature. Store at a stable temperature, avoiding freeze-thaw cycles. If crystals form, gently warm the solution to redissolve, but be mindful of potential degradation at higher temperatures. |
Experimental Protocols and Data
Solubility Data
The solubility of SAMe tosylate can vary significantly depending on the solvent and buffer system. The following table summarizes available solubility data.
| Solvent/Buffer | Solubility | Notes |
| Water | 33.33 mg/mL (43.47 mM)[6], 72 mg/mL (93.9 mM)[3], 100 mg/mL | Sonication may be required for complete dissolution.[3][6] |
| DMSO | ≥ 50 mg/mL (65.21 mM)[4], 247.5 mg/mL (322.77 mM)[3] | Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[4] |
| PBS (Phosphate-Buffered Saline) | 100 mg/mL (130.41 mM) | Sonication may be needed. Stability is a concern at physiological pH (around 7.4). |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 mg/mL (6.52 mM)[3] | A common vehicle for in vivo studies. Sonication is recommended.[3] |
Note: The solubility in specific biological buffers like Tris, HEPES, and MOPS is not widely reported in quantitative terms. It is recommended to perform small-scale solubility tests for your specific buffer and experimental conditions.
Recommended Protocol for Preparing a Buffered SAMe Tosylate Solution
This protocol provides a general guideline for preparing a SAMe tosylate solution for in vitro experiments.
Materials:
-
S-Adenosyl-L-methionine (SAMe) tosylate powder
-
Nuclease-free water
-
Your chosen biological buffer (e.g., Tris-HCl, HEPES)
-
pH meter
-
Sterile microcentrifuge tubes and filters
Procedure:
-
Buffer Preparation: Prepare your desired buffer (e.g., 50 mM Tris-HCl) and adjust the pH to a slightly acidic value (e.g., pH 6.0) using HCl. This will help to maintain the stability of the SAMe tosylate.
-
Weighing SAMe Tosylate: In a sterile microcentrifuge tube, weigh out the required amount of SAMe tosylate powder. Perform this step quickly to minimize exposure to atmospheric moisture.
-
Initial Dissolution: Add a small volume of nuclease-free water to the tube to dissolve the powder. Vortex briefly if necessary.
-
Dilution in Buffer: Add the appropriate volume of your prepared acidic buffer to reach the final desired concentration.
-
pH Check and Adjustment: Check the pH of the final solution. If necessary, adjust carefully with dilute HCl or NaOH. Avoid bringing the pH into the neutral or alkaline range for extended periods.
-
Sterilization: If required for your application, sterile filter the solution using a 0.22 µm filter.
-
Storage: Use the solution immediately or aliquot and store at -80°C.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for SAMe Tosylate Solution Preparation
The following diagram illustrates the recommended workflow for preparing a stable SAMe tosylate solution for experimental use.
Caption: Recommended workflow for preparing SAMe tosylate solutions.
SAMe in Cellular Metabolism
SAMe is a central molecule in cellular metabolism, participating in several key pathways. The diagram below provides a simplified overview of its role.
Caption: Key metabolic pathways involving SAMe.
References
- 1. findresearcher.sdu.dk [findresearcher.sdu.dk]
- 2. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-Adenosyl-L-methionine disulfate tosylate | Methyl Donor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drugfuture.com [drugfuture.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing S-Adenosyl-L-methionine (SAM) Tosylate for In Vitro Methylation
Welcome to our technical support center for optimizing S-Adenosyl-L-methionine (SAM) tosylate concentration in your in vitro methylation experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve reliable and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro methylation assays.
Q1: Why is my methylation efficiency low or non-existent?
Low methylation efficiency can stem from several factors related to SAM concentration and overall reaction conditions.
-
Suboptimal SAM Concentration: The concentration of SAM is critical. If it's too low, the reaction rate will be slow. Conversely, excessively high concentrations can sometimes lead to substrate inhibition, although this is less common. The optimal concentration is often near the Michaelis-Menten constant (K_m) of your specific methyltransferase.
-
SAM Degradation: SAM is an unstable molecule, particularly in aqueous solutions at neutral or alkaline pH.[1][2] Improper storage or handling can lead to its degradation into S-adenosyl-L-homocysteine (SAH) and 5'-methylthioadenosine, neither of which can act as a methyl donor.[3]
-
Product Inhibition by SAH: S-adenosyl-L-homocysteine (SAH) is a byproduct of the methylation reaction and a potent inhibitor of most methyltransferases.[4][5][6] As the reaction proceeds, the accumulation of SAH can significantly reduce the enzyme's activity. The ratio of SAM to SAH is a key indicator of cellular methylation efficiency.[4][6]
-
Enzyme Inactivity: Ensure your methyltransferase is active. Enzyme activity can be compromised by improper storage, repeated freeze-thaw cycles, or the presence of inhibitors in your reaction mix.
Troubleshooting Steps:
-
Optimize SAM Concentration: Perform a titration experiment to determine the optimal SAM concentration for your specific enzyme and substrate. See the experimental protocols section for a detailed method.
-
Ensure SAM Integrity:
-
Prepare fresh SAM solutions before each experiment. If you must store solutions, aliquot and store them at -80°C for up to 6 months or -20°C for up to 1 month.[7] For longer-term aqueous storage, consider dissolving SAM in 20 mM HCl to minimize decomposition.[3]
-
Avoid repeated freeze-thaw cycles.[7]
-
-
Manage SAH Inhibition:
-
If you suspect product inhibition, consider using a coupled-enzyme system that removes SAH as it is formed.[5]
-
Keep reaction times as short as possible while still allowing for detectable product formation.
-
-
Verify Enzyme Activity: Test your enzyme with a known positive control substrate to confirm its activity.
Q2: My results are inconsistent between experiments. What could be the cause?
Inconsistent results are often due to variability in reagent preparation and handling.
-
Inconsistent SAM Concentration: As mentioned, the stability of SAM is a major factor. Preparing fresh solutions for each experiment is crucial for reproducibility.
-
Pipetting Errors: Small volumes of concentrated SAM stock solutions can be difficult to pipette accurately.
-
Variable Enzyme Activity: Differences in enzyme storage or handling between experiments can lead to variations in activity.
Troubleshooting Steps:
-
Standardize SAM Preparation: Always prepare fresh SAM solutions from a lyophilized powder for each set of experiments.
-
Use Calibrated Pipettes: Ensure your pipettes are properly calibrated, especially for small volumes.
-
Consistent Enzyme Handling: Aliquot your enzyme upon receipt and avoid repeated freeze-thaw cycles. Use a consistent amount of active enzyme in each reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for S-Adenosyl-L-methionine tosylate?
For long-term storage, SAM tosylate powder should be stored at -20°C or -80°C. Stock solutions should be prepared fresh. If storage is necessary, aliquot solutions and store them at -80°C for no more than six months or at -20°C for up to one month.[7] To minimize degradation in aqueous solutions, consider preparing them in a slightly acidic buffer (e.g., 20 mM HCl).[3]
Q2: What is a good starting concentration for SAM in an in vitro methylation assay?
A common starting point for SAM concentration is around the K_m value of the methyltransferase for SAM. However, this can vary significantly between enzymes. A typical range to test is between 1 µM and 200 µM.[8] For initial experiments, a concentration of 10-50 µM is often a reasonable starting point if the K_m is unknown.
Q3: How does the SAM to SAH ratio affect my experiment?
The ratio of SAM to SAH, often called the "methylation potential," is a critical determinant of methyltransferase activity.[6] SAH is a product inhibitor, so as its concentration increases relative to SAM, the rate of methylation will decrease.[4][5] In vivo, this ratio is tightly regulated.[4] For in vitro assays, it's important to be aware that this ratio will change over the course of the reaction.
Q4: Can I use a non-radioactive method to measure methylation?
Yes, while radioactively labeled SAM (e.g., [³H]-SAM or [¹⁴C]-SAM) is a traditional and sensitive method, several non-radioactive alternatives are available.[8][9] These include antibody-based assays (ELISA), fluorescence-based assays, and LC-MS/MS methods to detect the methylated product.[6][10][11]
Data Presentation
Table 1: Typical Concentration Ranges for In Vitro Methylation Assay Components
| Component | Typical Concentration Range | Notes |
| S-Adenosyl-L-methionine (SAM) | 1 µM - 200 µM | Optimal concentration is enzyme-dependent. Start with a concentration near the enzyme's K_m for SAM, if known. |
| Methyltransferase (Enzyme) | 50 nM - 500 nM | Highly dependent on the specific activity of the enzyme preparation. |
| Substrate (e.g., protein, DNA) | 1 µM - 20 µM | Should be in excess relative to the enzyme. |
| Buffer (e.g., Tris-HCl, HEPES) | 20 mM - 100 mM | pH should be optimal for the specific enzyme, typically between 7.0 and 8.5. |
| Dithiothreitol (DTT) | 1 mM - 5 mM | Often included to maintain a reducing environment. |
| MgCl₂ | 1 mM - 10 mM | Required by some methyltransferases. |
Experimental Protocols
Protocol 1: Standard In Vitro Methylation Assay
This protocol provides a general framework for a standard in vitro methylation assay using radioactively labeled SAM.
-
Prepare the Reaction Mix: In a microcentrifuge tube, prepare the reaction mix on ice. The final volume is typically 25-50 µL.
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
DTT (to a final concentration of 1 mM)
-
MgCl₂ (if required, to a final concentration of 5 mM)
-
Substrate (to a final concentration of 10 µM)
-
[³H]-SAM (to a final concentration of 1-10 µM)
-
Nuclease-free water to the desired final volume.
-
-
Initiate the Reaction: Add the methyltransferase enzyme to the reaction mix to a final concentration of 100-200 nM.
-
Incubate: Incubate the reaction at the optimal temperature for the enzyme (typically 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop the Reaction: Terminate the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.[9]
-
Analyze the Results: Separate the reaction products by SDS-PAGE. The methylated substrate can be visualized by autoradiography or quantified by liquid scintillation counting of the excised gel band.
Protocol 2: Determining the Optimal SAM Concentration
This protocol describes how to perform a SAM titration to find the optimal concentration for your enzyme.
-
Set up a Series of Reactions: Prepare multiple reaction mixes as described in Protocol 1. In each reaction, vary the concentration of SAM while keeping the concentrations of all other components constant. A suggested range for SAM concentrations is 0.5, 1, 2, 5, 10, 20, 50, 100, and 200 µM.
-
Initiate and Incubate: Start the reactions by adding the enzyme and incubate for a time that is within the linear range of the reaction (determined from a preliminary time-course experiment).
-
Stop and Analyze: Stop the reactions and analyze the amount of methylated product for each SAM concentration.
-
Plot the Data: Plot the reaction velocity (amount of product formed per unit time) against the SAM concentration. The resulting curve should resemble a Michaelis-Menten plot. The optimal SAM concentration for routine assays is typically at or slightly above the saturating concentration observed in this plot.
Visualizations
Caption: The SAM cycle and its role in methylation.
Caption: Workflow for optimizing SAM concentration.
References
- 1. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bicyclic S -adenosylmethionine regeneration system applicable with different nucleosides or nucleotides as cofactor building blocks - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00033K [pubs.rsc.org]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Radical SAM-Mediated Methylation of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.org [mdanderson.org]
- 10. A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. mediomics.com [mediomics.com]
Technical Support Center: S-Adenosyl-L-methionine (SAMe) Tosylate
Welcome to the technical support center for S-Adenosyl-L-methionine (SAMe) tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and analysis of SAMe tosylate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is S-Adenosyl-L-methionine (SAMe) tosylate and why is the tosylate salt form used?
A1: S-Adenosyl-L-methionine (SAMe) is a naturally occurring compound found in all living cells and is a critical methyl donor in numerous biological reactions. However, SAMe is inherently unstable. To enhance its stability for research and pharmaceutical applications, it is formulated as a salt with a strong acid, such as p-toluenesulfonic acid (tosylate). This formulation provides greater chemical stability, making it a more reliable reagent for laboratory use.[1]
Q2: What are the primary degradation pathways of SAMe?
A2: The two main degradation pathways for SAMe are intramolecular cyclization and depurination. Intramolecular cyclization is the predominant pathway and involves the carboxyl group of the methionine portion attacking the carbon adjacent to the sulfonium (B1226848) center. This reaction results in the formation of 5'-methylthioadenosine (MTA) and homoserine lactone.[2][3] Depurination, the cleavage of the bond between the purine (B94841) base and the ribose sugar, is a slower degradation process.
Q3: What are the optimal storage and handling conditions for SAMe tosylate?
A3: To ensure the integrity of SAMe tosylate, it is crucial to store it under appropriate conditions. For long-term storage, lyophilized powder should be kept at -20°C. For shorter-term storage, 2-8°C is recommended, with protection from light.[4] Due to its hygroscopic nature, it is essential to store SAMe tosylate in a tightly sealed container in a dry environment. When preparing solutions, it is advisable to use them immediately. If short-term storage of a solution is necessary, it should be kept at 4°C in an acidic buffer (pH 3-5) and used as soon as possible. Repeated freeze-thaw cycles should be avoided.
Troubleshooting Experimental Issues
Problem 1: Inconsistent or lower-than-expected activity of SAMe in my experiments.
-
Possible Cause: Degradation of SAMe tosylate due to improper handling or storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the solid SAMe tosylate is stored at the recommended temperature (-20°C for long-term) and protected from moisture and light.
-
Prepare Fresh Solutions: SAMe is unstable in solution, especially at neutral or alkaline pH. Prepare solutions immediately before use in a suitable acidic buffer (pH 3-5).
-
Check Solution pH: If your experimental buffer is at a neutral or alkaline pH, the degradation of SAMe will be accelerated. Consider the stability of SAMe at the pH of your experiment and minimize the incubation time at non-optimal pH values.
-
Avoid Contamination: Ensure that all glassware and reagents used to prepare SAMe solutions are free from contaminants that could accelerate degradation.
-
Problem 2: Appearance of unexpected peaks in my HPLC chromatogram when analyzing SAMe.
-
Possible Cause: Degradation of the SAMe tosylate sample.
-
Troubleshooting Steps:
-
Identify Degradation Products: The primary degradation products of SAMe are 5'-methylthioadenosine (MTA) and homoserine lactone.[2][3] Compare the retention times of the unknown peaks with those of MTA and homoserine lactone standards if available.
-
Review Sample Preparation and Storage: Assess how the sample was prepared and stored before analysis. Exposure to high temperatures, neutral or alkaline pH, or prolonged storage in solution can lead to significant degradation.
-
Perform a Forced Degradation Study: To confirm the identity of degradation peaks, you can perform a forced degradation study by intentionally exposing a sample of SAMe tosylate to harsh conditions (e.g., high pH, high temperature) and analyzing the resulting chromatogram.
-
Quantitative Data on Degradation Kinetics
The stability of S-Adenosyl-L-methionine is highly dependent on pH and temperature. While extensive kinetic data for the tosylate salt specifically is limited in publicly available literature, the following table summarizes the known stability of SAMe under various conditions. It is important to note that the tosylate salt form significantly improves stability compared to the free form of SAMe.
| Condition | pH | Temperature (°C) | Half-life (t½) | Notes |
| Aqueous Solution | 8.0 | 37 | ~16 hours | Degradation is rapid at alkaline pH. |
| Aqueous Solution | 4.0 | Not specified | More stable | Acidic conditions protect against intramolecular degradation.[2] |
| Aqueous Solution | 7.4 | Not specified | Less stable | Neutral pH leads to faster degradation than acidic pH. |
| Lyophilized Powder with Trehalose (B1683222) | Not applicable | 37 | > 50 days (65% remaining) | Sugars like trehalose can significantly stabilize lyophilized SAMe. |
Data is for S-Adenosyl-L-methionine. The tosylate salt form is expected to have enhanced stability. More specific kinetic studies on the tosylate salt are required for precise degradation rates under varied conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of SAMe Tosylate
This protocol is designed to intentionally degrade SAMe tosylate to identify its degradation products and to test the stability-indicating properties of an analytical method.
Materials:
-
S-Adenosyl-L-methionine tosylate
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Incubator or water bath
-
HPLC system with UV detector
Procedure:
-
Acid Hydrolysis: Dissolve a known concentration of SAMe tosylate in 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with an appropriate amount of NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
Base Hydrolysis: Dissolve SAMe tosylate in 0.1 M NaOH. Incubate at room temperature, taking aliquots at various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize each aliquot with HCl and prepare for HPLC analysis.
-
Oxidative Degradation: Dissolve SAMe tosylate in 3% H₂O₂. Incubate at room temperature and monitor the degradation over time (e.g., 1, 2, 4, 8 hours) by taking aliquots and preparing them for HPLC analysis.
-
Thermal Degradation: Place solid SAMe tosylate in an oven at a high temperature (e.g., 80°C) for a set period (e.g., 24, 48, 72 hours). Also, prepare a solution of SAMe tosylate in an acidic buffer (pH 4) and incubate at 60°C. Analyze samples at different time intervals.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for SAMe Tosylate
This method is suitable for separating SAMe from its primary degradation products.[1]
Chromatographic Conditions:
-
Column: YMC-Pack Pro C18 (150 mm × 4.6 mm, 3 µm) or equivalent
-
Mobile Phase A: 0.015 M citric acid monohydrate, 0.01 M sodium dihydrogen orthophosphate dihydrate, and 0.014 M sodium lauryl sulphate in 75:25 (v/v) water:acetonitrile.[1]
-
Mobile Phase B: 0.004 M citric acid monohydrate, 0.003 M sodium dihydrogen orthophosphate dihydrate, and 0.014 M sodium lauryl sulphate in 20:80 (v/v) water:acetonitrile.[1]
-
Gradient:
-
0-10 min: 5% to 20% B
-
10-20 min: 20% to 40% B
-
20-25 min: 40% to 45% B
-
25-30 min: 45% to 70% B
-
30-35 min: Hold at 70% B
-
35-36 min: 70% to 5% B
-
36-45 min: Hold at 5% B
-
-
Flow Rate: 1.5 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Sample Preparation:
-
Accurately weigh and dissolve SAMe tosylate in Mobile Phase A to achieve a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Primary degradation pathway of S-Adenosyl-L-methionine.
Caption: Workflow for studying SAMe tosylate degradation kinetics.
References
troubleshooting inconsistent results with S-Adenosyl-L-methionine tosylate
Welcome to the technical support center for S-Adenosyl-L-methionine (SAMe) tosylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and navigate the challenges of working with this essential methyl donor.
Frequently Asked Questions (FAQs)
Q1: My experimental results using SAMe tosylate are inconsistent. What are the most common causes?
Inconsistent results with SAMe tosylate often stem from its inherent chemical instability. The primary factors include:
-
Degradation of SAMe stock solutions: SAMe is highly susceptible to degradation, especially in aqueous solutions at neutral or alkaline pH and at temperatures above freezing.[1][2] Using a degraded solution will lead to lower effective concentrations of active SAMe and the presence of degradation products that could interfere with your assay.
-
Improper storage: Both the solid compound and solutions must be stored under appropriate conditions to minimize degradation. The recommended storage temperature is -20°C or below.[3]
-
Lot-to-lot variability: The purity and stability of SAMe tosylate can vary between different batches or suppliers. It is crucial to qualify each new lot.
-
Assay conditions: Factors such as pH, temperature, and the presence of contaminants in other reagents can affect the stability of SAMe during the experiment and the activity of the enzyme being studied.
Q2: How can I assess the purity and concentration of my SAMe tosylate solution?
The most reliable method for determining the purity and concentration of SAMe is through High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 254 nm or 257 nm).[1][4] This technique can separate intact SAMe from its degradation products, such as S-adenosyl-L-homocysteine (SAH) and 5'-methylthioadenosine (MTA). A detailed protocol for this analysis is provided in the "Experimental Protocols" section.
Q3: What are the primary degradation products of SAMe, and can they interfere with my experiments?
The main degradation products of SAMe are 5'-methylthioadenosine (MTA) and homoserine lactone.[2] Another key related compound is S-adenosyl-L-homocysteine (SAH), which is the product of the methyl transfer reaction and a potent inhibitor of most methyltransferases. The accumulation of SAH in your SAMe stock due to degradation can lead to significant underestimation of enzyme activity. MTA can also have biological effects in some systems.
Q4: What is the optimal way to prepare and store SAMe tosylate stock solutions?
To ensure maximum stability:
-
Use a slightly acidic buffer: SAMe is more stable at a pH between 4.0 and 5.0.[1] Prepare your stock solution in a buffer within this pH range, such as a citrate (B86180) or acetate (B1210297) buffer.
-
Prepare fresh or in small aliquots: Ideally, prepare the solution fresh for each experiment. If you need to store it, dispense it into single-use aliquots and store them at -80°C.
-
Avoid repeated freeze-thaw cycles: Each time the solution is thawed and refrozen, there is a risk of degradation.
Troubleshooting Guides
Issue 1: Low or No Activity in Methyltransferase Assays
| Potential Cause | Troubleshooting Steps |
| Degraded SAMe tosylate | 1. Prepare a fresh stock solution of SAMe tosylate from the solid compound. 2. Analyze the concentration and purity of your current stock solution using HPLC (see protocol below). 3. If possible, compare the performance of a new lot of SAMe tosylate with the old one. |
| Presence of S-adenosyl-L-homocysteine (SAH) in the SAMe stock | 1. SAH is a product of SAMe degradation and a potent inhibitor of methyltransferases. 2. Use high-purity SAMe tosylate. 3. Run a control reaction without the enzyme to check for any background signal that might indicate contamination. |
| Suboptimal assay conditions (pH, temperature) | 1. Verify that the assay buffer pH and temperature are optimal for your specific methyltransferase. 2. Ensure that the pH of your SAMe stock solution is not significantly altering the final pH of your assay. |
| Enzyme instability | 1. Ensure your enzyme is active and has been stored correctly. 2. Run a positive control with a known active enzyme and substrate. |
Issue 2: High Background Signal in Assays
| Potential Cause | Troubleshooting Steps |
| Contaminated reagents | 1. Check all reagents for potential contamination with SAH or other interfering substances. 2. Use high-purity SAMe tosylate. |
| Non-enzymatic degradation of SAMe during the assay | 1. Prepare fresh reagents and store them properly. 2. Minimize the incubation time as much as possible while still obtaining a linear reaction rate. |
| Interference from assay components | 1. Run control experiments for each component to identify the source of the high background. |
Data Presentation
Table 1: Stability of S-Adenosyl-L-methionine (SAMe) in Aqueous Solutions
| Temperature | pH | Remaining SAMe after 24 hours | Reference |
| 4°C | 4.5 | >99% | [1] |
| Room Temperature (~23°C) | 4.5 | ~99% | [1] |
| 37°C | 7.4 (Cell Culture Medium) | Significant degradation | [5] |
| Room Temperature (~23°C) | >6.5 | Rapid degradation | [1] |
Note: The stability of SAMe is highly dependent on the specific buffer components and the presence of other molecules.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: S-Adenosyl-L-methionine (SAMe) Tosylate Quality Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using S-Adenosyl-L-methionine (SAMe) tosylate in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle S-Adenosyl-L-methionine (SAMe) tosylate powder and solutions?
A1: Proper storage and handling are critical to maintaining the stability and purity of SAMe tosylate.
-
Powder: Store SAMe tosylate powder in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light.[1][2] The recommended storage temperature is typically -20°C.[3][4]
-
Solutions: Aqueous solutions of SAMe are chemically unstable and should be prepared fresh before use.[5][6] If short-term storage is necessary, store solutions on ice for the duration of the experiment. For longer-term storage of stock solutions, some sources recommend storing at -80°C for up to 6 months or -20°C for up to 1 month, ensuring the container is sealed to prevent moisture exposure.[4] Avoid repeated freeze-thaw cycles.[7]
Q2: What are the common degradation products of SAMe and how can they affect my enzymatic assay?
A2: SAMe is chemically labile and can degrade into several products, primarily S-adenosyl-L-homocysteine (SAH), 5'-methylthioadenosine (MTA), adenine (B156593), and homoserine lactone.[5][8] SAH is a known potent inhibitor of most methyltransferase enzymes.[8] The presence of these degradation products can lead to inaccurate kinetic measurements and reduced enzyme activity.
Q3: How does the purity of SAMe tosylate impact the results of my enzymatic assay?
A3: The purity of SAMe tosylate is crucial for obtaining accurate and reproducible results in enzymatic assays. Impurities can arise from the manufacturing process or degradation during storage. The presence of inactive stereoisomers (e.g., (R,S)-SAMe) or inhibitors like SAH can significantly affect enzyme kinetics.[7][8] While one study on PRMT1 suggested that impurities in commercially available SAMe did not significantly affect its activity, it is best practice to use highly pure SAMe and to characterize its purity if you suspect issues.[7]
Q4: What is the role of the tosylate and disulfate counter-ions in the SAMe salt formulation?
A4: SAMe is inherently unstable.[5][9] Formulating it as a salt with strong acids like p-toluenesulfonic acid (tosylate) and sulfuric acid (disulfate) significantly improves its chemical stability, making it a more reliable reagent for laboratory use.[8][10]
Troubleshooting Guide
This guide addresses common issues encountered during enzymatic assays using SAMe tosylate.
Problem 1: Lower than expected or no enzyme activity.
| Possible Cause | Troubleshooting Step |
| Degraded SAMe tosylate | Verify the age and storage conditions of your SAMe tosylate powder and solutions. Prepare fresh solutions before each experiment. Consider performing a quality control check (e.g., HPLC or spectrophotometry) to assess the integrity of your SAMe stock.[5][6] |
| Presence of inhibitors (e.g., SAH) | High levels of S-adenosyl-L-homocysteine (SAH), a degradation product of SAMe, can inhibit methyltransferase activity.[8] Use high-purity SAMe tosylate and prepare solutions fresh to minimize SAH formation. |
| Incorrect SAMe concentration | The actual concentration of active SAMe in your solution may be lower than calculated due to degradation or the presence of impurities. Quantify the concentration of your SAMe stock solution using spectrophotometry or HPLC.[11] |
| Suboptimal assay conditions | Ensure that the pH, temperature, and buffer composition of your assay are optimal for your specific enzyme.[12] |
| Enzyme instability | The enzyme itself may be unstable under the assay conditions. Perform control experiments to check for time-dependent loss of enzyme activity.[12] |
Problem 2: High background signal in the assay.
| Possible Cause | Troubleshooting Step |
| Contaminants in SAMe tosylate | Impurities in the SAMe tosylate reagent may interfere with the detection method. If possible, use a higher purity grade of SAMe tosylate. |
| Non-enzymatic reaction | The substrate or other assay components may be reacting non-enzymatically. Run a control reaction without the enzyme to determine the level of non-enzymatic signal generation.[12] |
| Interference with detection method | If using a spectrophotometric assay, ensure that the SAMe tosylate or its degradation products do not absorb at the detection wavelength.[13] |
Problem 3: Poor reproducibility of results.
| Possible Cause | Troubleshooting Step |
| Inconsistent SAMe tosylate quality | Variations between different lots of SAMe tosylate or inconsistent handling of the reagent can lead to variability. Standardize your protocol for preparing and handling SAMe solutions. |
| Pipetting errors | Ensure accurate and consistent pipetting of all reagents, especially the enzyme and SAMe solutions. |
| Fluctuations in assay conditions | Maintain consistent temperature and incubation times for all experiments.[12] |
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of SAMe Tosylate
This method is based on the ultraviolet absorbance of the adenine moiety in SAMe.
Principle: S-Adenosyl-L-methionine has a maximum absorbance at approximately 257-260 nm.[14][15] By measuring the absorbance of a diluted solution, the concentration can be determined using the Beer-Lambert law.
Materials:
-
S-Adenosyl-L-methionine tosylate
-
Dilution buffer (e.g., 25mM Sodium Phosphate, pH 4.4)[15]
-
UV-compatible cuvettes
-
UV/Vis Spectrophotometer
Procedure:
-
Prepare a blank: Fill a cuvette with the dilution buffer to zero the spectrophotometer.
-
Prepare SAMe solution: Accurately weigh a small amount of SAMe tosylate and dissolve it in a known volume of dilution buffer to create a stock solution.
-
Dilute the stock solution: Prepare a dilution of the stock solution that will result in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Measure absorbance: Measure the absorbance of the diluted SAMe solution at the wavelength of maximum absorbance (around 257 nm).[15]
-
Calculate concentration: Use the Beer-Lambert equation, A = εbc, where:
-
A is the measured absorbance.
-
ε is the molar extinction coefficient of SAMe (approximately 15,400 M⁻¹cm⁻¹ at 257 nm in acidic conditions).
-
b is the path length of the cuvette (usually 1 cm).
-
c is the concentration of SAMe in moles/liter.
-
Protocol 2: HPLC Analysis for Purity Assessment of SAMe Tosylate
This protocol provides a general method for assessing the purity of SAMe tosylate and quantifying its degradation products.
Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates SAMe from its degradation products based on their polarity. The compounds are then detected by their UV absorbance.[11]
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 15 cm, 3-µm packing)[11][14]
-
Mobile phase A: Aqueous buffer (e.g., 10 mL of glacial acetic acid in 1000 mL of water with 2.06 g of sodium 1-hexanesulfonate)[14]
-
Mobile phase B: Acetonitrile
-
SAMe tosylate sample
-
Standards for SAMe and potential degradation products (e.g., SAH)
Procedure:
-
Prepare mobile phase: Prepare and degas the mobile phases.
-
Prepare sample: Dissolve a known concentration of SAMe tosylate in the mobile phase A. Centrifuge or filter the sample to remove any particulates.[14]
-
Set up HPLC conditions:
-
Run analysis: Inject the prepared sample and standards.
-
Data analysis: Identify and quantify the peaks corresponding to SAMe and its degradation products by comparing their retention times and peak areas to the standards. The relative retention times for SAH and SAMe are approximately 0.68 and 1.0, respectively.[14]
Visualizations
Caption: Degradation pathway of S-Adenosyl-L-methionine (SAMe).
Caption: Quality control workflow for SAMe tosylate in enzymatic assays.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | NA08266 [biosynth.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization of S-adenosyl-L-methionine promoted by trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DigitalCommons@USU - Student Research Symposium: Substrate Purity and its Effect on PRMT1 Activity [digitalcommons.usu.edu]
- 8. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | Benchchem [benchchem.com]
- 9. US6649753B2 - Stable salts of S-adenosyl-L-methionine (SAMe) and the process for their preparation - Google Patents [patents.google.com]
- 10. 99% S-Adenosyl-L-Methionine (Ademetionine Disulfate Tosylate) | Manufacturer | Supplier [octagonchem.com]
- 11. HPLC analysis of S-adenosyl-L-methionine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. drugfuture.com [drugfuture.com]
- 15. researchgate.net [researchgate.net]
preventing degradation of S-Adenosyl-L-methionine tosylate in solution
Welcome to the technical support center for S-Adenosyl-L-methionine (SAMe) tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of SAMe tosylate in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My SAMe tosylate solution is showing signs of degradation shortly after preparation. What are the primary causes?
A1: S-Adenosyl-L-methionine (SAMe) is an inherently unstable molecule, particularly in aqueous solutions.[1][2] Degradation can be accelerated by several factors, including:
-
pH: SAMe is most stable in acidic conditions (pH 3.0-5.0).[2] At neutral or alkaline pH, the rate of degradation increases significantly.[2]
-
Temperature: Higher temperatures accelerate the degradation of SAMe.[2][3] It is crucial to store solutions at low temperatures.
-
Moisture: The presence of water facilitates hydrolytic degradation.[2]
Q2: What are the main degradation products of SAMe?
A2: The primary degradation products of SAMe include 5'-methylthioadenosine (MTA), adenine, and homoserine lactone.[4][5] The formation of these products occurs through cleavage of the sulfonium (B1226848) bond and other intramolecular reactions.
Q3: What is the recommended storage condition for a prepared SAMe tosylate stock solution?
A3: For optimal stability, aqueous stock solutions of SAMe tosylate should be stored frozen.[3] For short-term storage (up to one month), -20°C is recommended, while for long-term storage (up to six months), -80°C is preferable.[6][7] It is also advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[6]
Q4: Can I do anything to improve the stability of my SAMe tosylate solution during my experiments at room temperature?
A4: While it is best to minimize the time SAMe solutions are kept at room temperature, some strategies can help improve stability:
-
Maintain an acidic pH: Buffering your solution to a pH between 3.0 and 5.0 can significantly slow down degradation.[2]
-
Use stabilizing agents: The addition of certain excipients may enhance stability. For instance, ascorbic acid or its salts have been shown to have a stabilizing effect.[8] Trehalose (B1683222) has also been demonstrated to protect SAMe from degradation, particularly in lyophilized forms.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of SAMe activity in my assay. | Degradation of SAMe in the stock solution or assay buffer. | 1. Prepare fresh SAMe tosylate solution from solid material. 2. Verify the pH of your stock solution and assay buffer; adjust to an acidic pH (3.0-5.0) if the experimental design allows. 3. Store stock solutions at -80°C in single-use aliquots.[6][7] 4. Minimize the time the solution is kept at room temperature or 37°C. |
| Inconsistent results between experiments. | Instability of SAMe tosylate leading to varying concentrations. Repeated freeze-thaw cycles of the stock solution. | 1. Always prepare fresh dilutions for each experiment from a frozen stock aliquot. 2. Avoid using a stock solution that has been thawed and refrozen multiple times.[6] 3. Quantify the concentration of SAMe in your stock solution before each critical experiment using a validated analytical method like HPLC. |
| Precipitate formation in the SAMe solution upon thawing. | Poor solubility or degradation product precipitation. | 1. Ensure the solvent is appropriate for the desired concentration. For aqueous solutions, sonication may be needed to fully dissolve the compound.[7] 2. Centrifuge the solution to pellet any precipitate and use the supernatant, but be aware that the concentration may be lower than intended. Re-quantification is recommended. |
Stability of SAMe Tosylate in Solution: Quantitative Data
The following table summarizes the stability of SAMe under different conditions.
| Condition | Observation | Reference |
| Storage Temperature | Freezing is the optimal storage method to prevent degradation and changes in the diastereoisomeric ratio. | [3] |
| Incubation at 38°C | Significant degradation occurs. After 7 days, only 52% of the initial concentration remained, and after 14 days, only 32% remained. | [3] |
| pH | Comparatively stable under slightly acidic conditions (pH 3.0–5.0). | [2] |
| High Temperature (40-60°C) | The kinetics of SAMe degradation follow a zero-order reaction. | [2] |
Experimental Protocols
Protocol: Stability Testing of SAMe Tosylate in an Aqueous Buffer
This protocol outlines a typical experiment to assess the stability of SAMe tosylate in a specific buffer at a given temperature.
-
Preparation of SAMe Tosylate Stock Solution:
-
Accurately weigh S-Adenosyl-L-methionine tosylate powder.
-
Dissolve it in the desired aqueous buffer (e.g., 10 mM HCl, pH 2.0) to a final concentration of 10 mM.
-
Vortex or sonicate briefly to ensure complete dissolution.[7]
-
Filter the solution through a 0.22 µm syringe filter.
-
-
Incubation:
-
Aliquot the stock solution into several microcentrifuge tubes.
-
Place the tubes in a temperature-controlled environment (e.g., a 37°C incubator).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot and immediately freeze it at -80°C to halt further degradation until analysis.
-
-
Quantification of SAMe by HPLC:
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 50 mM sodium phosphate, pH 2.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.
-
Detection: Monitor the absorbance at 254 nm.
-
Analysis:
-
Thaw the samples and an unincubated control (time 0) on ice.
-
Inject a fixed volume of each sample onto the HPLC column.
-
Record the chromatogram and integrate the peak area corresponding to SAMe.
-
Calculate the percentage of SAMe remaining at each time point relative to the time 0 sample.
-
-
Visualizations
Degradation Pathway of S-Adenosyl-L-methionine
References
- 1. Stabilization of S-adenosyl-L-methionine promoted by trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of chemical and diastereoisomeric stability of S-adenosylmethionine in aqueous solution by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. US8148348B2 - Method of stabilizing S-adenosyl-L-methionine and stabilized composition - Google Patents [patents.google.com]
Technical Support Center: S-Adenosyl-L-methionine Tosylate
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of S-Adenosyl-L-methionine (SAMe) tosylate, focusing on the impact of pH.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the handling and use of SAMe tosylate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my SAMe tosylate solution degrading so quickly?
A1: S-Adenosyl-L-methionine (SAMe) is an inherently unstable molecule, particularly in solution.[1][2][3][4] The stability is highly dependent on pH, temperature, and storage conditions. Degradation can be rapid, especially at neutral or alkaline pH.[1][5] To enhance stability, it is crucial to dissolve SAMe tosylate in an acidic buffer (pH 3-5) and use the solution immediately.[1]
Q2: What are the primary degradation products of SAMe?
A2: The main degradation products of SAMe are 5'-methylthioadenosine (MTA) and homoserine lactone.[2][5] Under acidic conditions (around pH 4.0), the degradation pathway involves an intramolecular attack of the carboxyl group on the carbon adjacent to the sulfonium (B1226848) center, leading to the formation of these products.[6] At neutral and alkaline pH, hydrolysis can also lead to the formation of adenine (B156593) and S-ribosylmethionine.[5]
Q3: What is the recommended procedure for preparing and storing SAMe tosylate stock solutions?
A3: For optimal stability, prepare stock solutions immediately before use.[1] If storage is necessary, dissolve the SAMe tosylate in an acidic solvent such as DMSO or a buffer at pH 3-5.[1] Aliquot the solution to avoid repeated freeze-thaw cycles.[7][8] For short-term storage, 1 month at -20°C is recommended. For longer-term storage, up to 6 months at -80°C is advisable, preferably under a nitrogen atmosphere and protected from moisture.[7][8]
Q4: Can I store my SAMe tosylate powder at room temperature?
A4: No. SAMe is unstable at room temperature.[2] The lyophilized powder should be stored at -20°C for long-term stability, where it can retain its integrity for up to 3 years.[1]
Q5: How does the tosylate salt form improve the stability of SAMe?
A5: S-Adenosyl-L-methionine is chemically unstable. To improve its stability for research and therapeutic use, it is formulated as a salt with a strong acid.[1][2] The tosylate (p-toluenesulfonic acid) salt formulation confers greater chemical stability to the SAMe molecule.[1][2]
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of SAMe tosylate due to improper solution preparation or storage. | Prepare fresh solutions for each experiment in an acidic buffer (pH 3-5). Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Loss of biological activity | The biologically active (S,S) stereoisomer may have degraded or epimerized. | Ensure proper storage of both the solid compound and solutions at recommended low temperatures. Minimize the time the compound spends in solution, especially at neutral or alkaline pH. |
| Precipitation in aqueous buffer | The solubility of SAMe tosylate may be exceeded, or it may be less soluble in the chosen buffer. | Refer to solubility data; sonication may be recommended to aid dissolution in aqueous solutions.[9] Consider using DMSO as a solvent for stock solutions. |
| Unexpected peaks in chromatography | These may correspond to degradation products such as MTA and homoserine lactone. | Confirm the identity of the peaks by running standards of the expected degradation products. Review and optimize solution handling and storage procedures to minimize degradation. |
Impact of pH on SAMe Tosylate Stability: Quantitative Data
The stability of S-Adenosyl-L-methionine is significantly influenced by the pH of the solution. The following table summarizes the available quantitative data on its degradation under different pH conditions.
| pH Range | Stability | Half-life (t½) | Degradation Products | Source |
| Acidic (pH 3.0 - 5.0) | Relatively stable | Not specified, but degradation is minimized. | Homoserine lactone, 5'-methylthioadenosine (MTA) | [1][3][6] |
| Neutral (pH ~7.0) | Unstable, rapid degradation | Not specified, but significantly shorter than in acidic conditions. | Homoserine lactone, MTA, Adenine, S-ribosylmethionine | [1][5] |
| Alkaline (pH 8.0) | Highly unstable | Approximately 16 hours at 37°C | Homoserine lactone, MTA, Adenine, S-ribosylmethionine | [5] |
Experimental Protocol: Assessing the pH-Dependent Stability of SAMe Tosylate
This protocol outlines a method to determine the stability of SAMe tosylate at various pH values using High-Performance Liquid Chromatography (HPLC).
1. Materials
-
S-Adenosyl-L-methionine disulfate tosylate
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
Phosphate (B84403) buffers (or other suitable buffers) at various pH values (e.g., pH 3, 5, 7, 8)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
2. Preparation of Solutions
-
Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., 50 mM sodium phosphate at pH 3.0, 5.0, 7.0, and 8.0).
-
SAMe Stock Solution: Accurately weigh and dissolve SAMe tosylate in HPLC-grade water to prepare a concentrated stock solution (e.g., 1 mg/mL). This should be done immediately before starting the experiment.
-
Test Samples: For each pH to be tested, dilute the SAMe stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
3. Stability Study Procedure
-
Time Zero (T0) Analysis: Immediately after preparing the test samples, inject an aliquot of each pH sample into the HPLC system to determine the initial concentration of SAMe.
-
Incubation: Incubate the remaining test samples at a controlled temperature (e.g., 25°C or 37°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 16, 24 hours), withdraw an aliquot from each incubated sample and inject it into the HPLC system.
-
HPLC Analysis: Use a suitable HPLC method to separate SAMe from its degradation products. A common method involves a C18 column with a gradient elution of acetonitrile and an acidic aqueous mobile phase, with UV detection at 260 nm.[10]
4. Data Analysis
-
For each time point, calculate the percentage of remaining SAMe relative to the T0 concentration.
-
Plot the percentage of remaining SAMe versus time for each pH value.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½) for each pH.
Visualizations
Caption: Experimental workflow for assessing SAMe tosylate stability at different pH values.
Caption: Degradation pathways of SAMe under different pH conditions.
References
- 1. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | Benchchem [benchchem.com]
- 2. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stabilization of S-adenosyl-L-methionine promoted by trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties [frontiersin.org]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. S-Adenosyl-L-methionine disulfate tosylate | Methyl Donor | TargetMol [targetmol.com]
- 10. caymanchem.com [caymanchem.com]
S-Adenosyl-L-methionine tosylate storage and handling best practices
Technical Support Center: S-Adenosyl-L-methionine (SAMe) Tosylate
Welcome to the technical support center for S-Adenosyl-L-methionine (SAMe) tosylate. This resource provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and troubleshooting for experiments involving this critical methyl donor.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid S-Adenosyl-L-methionine tosylate?
A: Solid SAMe tosylate is sensitive to temperature and moisture. To ensure its stability and longevity, it should be stored in a tightly sealed container at -20°C.[1][2][3] Some suppliers may also recommend storage at 2°C - 8°C, but -20°C is the most commonly cited temperature for long-term stability.[4] The compound is hygroscopic, so protection from moisture is critical.[5] Always store in a dry, well-ventilated area away from light and heat.[6]
Q2: What is the shelf-life of solid SAMe tosylate?
A: When stored correctly at -20°C in a tightly sealed container, the solid compound is stable for at least three to four years.[3][7]
Q3: How should I safely handle the solid compound?
A: You should always handle SAMe tosylate in a well-ventilated area and minimize dust generation.[1][2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[8][9] Avoid contact with skin and eyes, and do not inhale the powder.[1][9] Wash your hands thoroughly after handling the material.[1]
Q4: How do I prepare a stock solution of SAMe tosylate?
A: It is recommended to prepare stock solutions just before use.[10] To prepare a stock solution, dissolve the solid SAMe tosylate in an appropriate solvent purged with an inert gas.[5] Common solvents include DMSO, DMF, ethanol, and aqueous buffers like PBS (pH 7.2).[3][5] For aqueous solutions, you can dissolve the powder directly in the buffer. For poorly soluble compounds, sonication may be recommended to aid dissolution.[7]
Q5: How should I store stock solutions, and how long are they stable?
A: To prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted into single-use volumes.[11] For optimal stability, store these aliquots sealed and protected from moisture. Recommended storage temperatures and durations are:
Q6: What are the common degradation products of SAMe?
A: SAMe is chemically unstable and can break down, especially in solution at room temperature or at neutral to alkaline pH.[10][12] Common degradation products include 5'-methylthioadenosine (MTA), adenine (B156593), and homoserine lactone.[10] The biologically active (S,S)-isomer can also racemize to the inactive (R,S)-isomer over time.[10]
Data Summary Tables
Table 1: Recommended Storage Conditions for Solid SAMe Tosylate
| Parameter | Recommendation | Rationale | Citations |
| Temperature | -20°C | Maximizes long-term stability. | [1][2][3] |
| Container | Tightly sealed, light-resistant | Protects from moisture (hygroscopic) and light. | [1][5][6][13] |
| Atmosphere | Dry, well-ventilated | Prevents moisture uptake and ensures safety. | [1][2][6] |
| Shelf-Life | ≥ 3-4 years | With proper storage. | [3][7] |
Table 2: Solubility of SAMe Tosylate in Common Solvents
| Solvent | Concentration | Notes | Citations |
| DMSO | ~30 - 247 mg/mL | Sonication may be required for higher concentrations. | [3][5][7] |
| DMF | ~30 mg/mL | Purge solvent with inert gas before use. | [3][5] |
| Ethanol | ~10 mg/mL | [3][5] | |
| PBS (pH 7.2) | ~10 mg/mL | Prepare fresh before use. | [3][5] |
| Water | ~72 mg/mL | Sonication is recommended. | [7] |
Table 3: Stock Solution Stability
| Storage Temp. | Duration | Recommendations | Citations |
| -20°C | 1 month | Aliquot, seal tightly, protect from moisture. | [11] |
| -80°C | 6 - 12 months | Aliquot, seal tightly, protect from moisture. | [7][11] |
Troubleshooting Guide
Problem: I am observing reduced or no activity in my enzymatic assay.
-
Question 1: How was the SAMe tosylate stored (both solid and solution)?
-
Question 2: Did you use a fresh solution or a previously thawed one?
-
Answer: Repeated freeze-thaw cycles will degrade the compound. It is critical to aliquot stock solutions into single-use volumes to preserve activity.[11]
-
-
Question 3: What is the pH of your final reaction buffer?
-
Answer: SAMe is less stable at neutral and alkaline pH, where it can hydrolyze to adenine and S-ribosylmethionine.[12] Ensure your buffer pH is compatible with SAMe stability for the duration of your experiment.
-
Problem: I see a precipitate in my stock solution after thawing it.
-
Question 1: What solvent and concentration did you use?
-
Answer: The concentration may have exceeded the solubility limit for that solvent at the storage temperature. Refer to Table 2 for solubility data. You may need to gently warm and vortex the solution to redissolve the precipitate. Consider preparing a lower concentration stock solution for future experiments.
-
-
Question 2: How was the solution prepared?
-
Answer: For some solvents and higher concentrations, sonication or gentle warming may be needed to fully dissolve the compound.[7] Ensure the compound was fully dissolved before the initial freezing.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Preparation: Allow the vial of solid SAMe tosylate (Formula Weight: 766.8 g/mol ) to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Weighing: In a well-ventilated fume hood, accurately weigh the desired amount of powder. For 1 mL of a 10 mM solution, weigh out 7.67 mg.
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add the appropriate volume of your desired aqueous buffer (e.g., PBS, pH 7.2).
-
Mixing: Vortex the solution thoroughly. If needed, sonicate the solution in a water bath for 5-10 minutes until the solid is completely dissolved.
-
Aliquoting: Immediately dispense the solution into single-use, light-protected aliquots.
-
Storage: Store the aliquots at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[11]
Protocol 2: Conceptual Workflow for Assessing SAMe Stability via HPLC
This protocol provides a general workflow. Specific parameters (column, mobile phase, flow rate) must be optimized for your system.
-
Standard Preparation: Prepare a fresh solution of SAMe tosylate at a known concentration (e.g., 1 mg/mL) in a suitable solvent like water. This will serve as your time-zero (T=0) standard.
-
Sample Incubation: Prepare identical samples and incubate them under the conditions you wish to test (e.g., 4°C in buffer, 25°C in buffer, multiple freeze-thaw cycles).
-
Chromatography:
-
Use a reverse-phase C18 column.
-
The mobile phase often consists of an acidic buffer (e.g., NaH₂PO₄ at pH 4.4) with an ion-pairing agent (like heptanesulfonic acid) and an organic modifier like methanol (B129727) or acetonitrile.[10]
-
Set the spectrophotometric detector to 259 nm to monitor SAMe.[10]
-
-
Analysis:
-
Inject the T=0 standard to determine the initial retention time and peak area.
-
At specified time points, inject the incubated samples.
-
Monitor for a decrease in the peak area of the main SAMe peak and the appearance of new peaks corresponding to degradation products (e.g., MTA, adenine).
-
Calculate the percentage of remaining SAMe at each time point relative to the T=0 sample to determine the stability under the tested conditions.
-
Visual Guides
Caption: Workflow for handling and preparing SAMe tosylate solutions.
Caption: Troubleshooting decision tree for unexpected experimental results.
Caption: Simplified degradation pathways of S-Adenosyl-L-methionine.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. hmdb.ca [hmdb.ca]
- 3. caymanchem.com [caymanchem.com]
- 4. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | NA08266 [biosynth.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. accobio.com [accobio.com]
- 7. S-Adenosyl-L-methionine disulfate tosylate | Methyl Donor | TargetMol [targetmol.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Ademetionine Disulfate Tosylate [drugfuture.com]
Technical Support Center: S-Adenosyl-L-methionine Tosylate Preparations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with S-Adenosyl-L-methionine (SAMe) tosylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my SAMe tosylate preparation?
A1: Impurities in S-Adenosyl-L-methionine (SAMe) tosylate preparations can arise from the manufacturing process or degradation of the SAMe molecule. Common impurities include:
-
Process-Related Impurities: These are substances that are part of the synthesis process. Examples may include residual solvents or starting materials.[1]
-
Degradation Products: SAMe is an unstable molecule, particularly in solution and at neutral or alkaline pH.[2][3] Its degradation can lead to several impurities:
-
S-Adenosyl-L-homocysteine (SAH): Formed after the transfer of the methyl group from SAMe to a substrate.[4]
-
Methylthioadenosine (MTA) and Homoserine Lactone: Resulting from the intramolecular cyclization of SAMe.[2][3]
-
Adenine and S-ribosylmethionine: Products of the hydrolysis of the glycosidic bond in SAMe.[2][5]
-
Hydroxyl oxidation product: An unknown impurity that may arise from oxidation.[6]
-
-
Diastereomers: SAMe has a chiral sulfur center, leading to the existence of two diastereomers: the biologically active (S,S)-SAMe and the inactive (R,S)-SAMe.[1][7] The inactive form can be considered an impurity.
Q2: My HPLC chromatogram shows unexpected peaks. How can I identify them?
A2: Identifying unknown peaks in your HPLC chromatogram requires a systematic approach. Here are the recommended steps:
-
Method Specificity Check: First, ensure your HPLC method is specific for SAMe and its known impurities.[1] This involves running standards of known impurities to confirm their retention times.
-
Forced Degradation Studies: Subject your SAMe tosylate sample to stress conditions such as acid and base hydrolysis, oxidation, and heat.[1] This will help generate degradation products and determine if the unknown peaks correspond to these.
-
Mass Spectrometry (LC-MS): Liquid chromatography-mass spectrometry is a powerful tool for identifying unknown compounds.[1] By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unknown peaks, which provides crucial information about their molecular weight and can help in structure elucidation.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, isolating the impurity and analyzing it by NMR is often necessary.[1][7] 1H and 13C NMR can provide detailed information about the chemical structure of the molecule.
Q3: I'm observing inconsistent retention times for SAMe in my HPLC analysis. What could be the cause?
A3: Fluctuating retention times in HPLC analysis of SAMe can be caused by several factors. Here's a troubleshooting guide:
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common culprit. Ensure accurate and consistent preparation of your buffers and organic solvents.[9][10] Using an ion-pair reagent is often necessary for good retention of the polar SAMe molecule, and its concentration must be precise.[1][6]
-
Column Equilibration: Insufficient column equilibration before analysis can lead to drifting retention times. Allow the column to equilibrate with the mobile phase for an adequate amount of time until a stable baseline is achieved.[10]
-
Column Temperature: Variations in column temperature can affect retention times. Use a column oven to maintain a constant and consistent temperature throughout your analyses.[11]
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates and, consequently, variable retention times.[9]
-
Sample pH: The pH of the sample solution can influence the ionization state of SAMe and affect its retention. Ensure your samples are prepared in a consistent manner and that the pH is controlled.[6]
Q4: How can I quantify the amount of the inactive (R,S)-diastereomer in my SAMe tosylate sample?
A4: Quantifying the inactive (R,S)-diastereomer of SAMe can be achieved using a validated analytical method, typically HPLC or NMR.
-
HPLC: A well-developed, stability-indicating HPLC method can separate the (S,S) and (R,S) diastereomers.[1] By running a reference standard containing both diastereomers, you can identify and quantify the respective peaks in your sample chromatogram.
-
NMR: 1H NMR spectroscopy is a powerful technique for differentiating and quantifying the diastereomers. The sulfonium (B1226848) methyl groups of the (S,S) and (R,S) diastereomers have distinct chemical shifts (around δ 2.98 and δ 2.93 ppm, respectively), allowing for their integration and the calculation of their relative percentages.[7]
Troubleshooting Guides
HPLC Method Troubleshooting
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| No peaks or very small peaks | Injection issue (e.g., empty vial, incorrect injection volume). | Verify sample vial has sufficient volume and the autosampler is functioning correctly.[12] |
| Detector issue (e.g., lamp off, incorrect wavelength). | Check that the detector lamp is on and set to the correct wavelength (typically around 254-260 nm for SAMe).[1][6] | |
| No mobile phase flow. | Check mobile phase levels, ensure pump is on, and check for leaks in the system.[9] | |
| Peak tailing | Column contamination or degradation. | Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.[13] |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase if possible.[12] | |
| Secondary interactions with the stationary phase. | Adjust mobile phase pH or use a different column chemistry.[13] | |
| Peak splitting | Column void or channeling. | Back-flush the column. If the problem persists, replace the column.[13] |
| Sample precipitation on the column. | Ensure the sample is fully dissolved in the injection solvent.[12] | |
| High backpressure | Clogged frit or column. | Back-flush the column. If pressure remains high, replace the in-line filter and then the column frit if necessary.[13] |
| Particulate matter in the sample. | Filter all samples before injection.[12] |
Experimental Protocols
Protocol 1: HPLC Analysis of SAMe Tosylate Purity
This protocol is based on a stability-indicating reversed-phase liquid chromatographic (RP-LC) method.[1]
1. Materials and Reagents:
-
S-Adenosyl-L-methionine tosylate reference standard and sample
-
Citric acid monohydrate
-
Sodium dihydrogen orthophosphate dihydrate
-
Sodium lauryl sulphate (ion-pair reagent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: YMC-Pack Pro-C18, 150 mm × 4.6 mm, 3µm
-
Mobile Phase A: 0.015 M citric acid monohydrate, 0.01 M sodium dihydrogen orthophosphate dihydrate, and 0.014 M sodium lauryl sulphate in a 75:25 (v/v) mixture of water and acetonitrile.
-
Mobile Phase B: 0.004 M citric acid monohydrate, 0.003 M sodium dihydrogen orthophosphate dihydrate, and 0.014 M sodium lauryl sulphate in a 20:80 (v/v) mixture of water and acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 10 20 20 40 25 45 30 70 35 70 36 5 | 45 | 5 |
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: Ambient
3. Solution Preparation:
-
Standard Solution: Prepare a 0.01 mg/mL solution of SAMe tosylate reference standard in Mobile Phase A.
-
Sample Solution: Prepare a 1.0 mg/mL solution of the SAMe tosylate sample in Mobile Phase A.
4. Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard solution to determine the retention time of SAMe.
-
Inject the sample solution.
-
Identify and quantify impurities based on their retention times relative to the main SAMe peak and by comparing their peak areas to the standard (if available) or using area normalization.
Protocol 2: 1H NMR for Diastereomer Ratio Determination
This protocol is for determining the ratio of the active (S,S)-diastereomer to the inactive (R,S)-diastereomer.[7]
1. Materials and Reagents:
-
This compound sample
-
Deuterium oxide (D2O)
-
Internal standard (e.g., 2-methyl-2-propanol)
2. Sample Preparation:
-
Accurately weigh a known amount of the SAMe tosylate sample.
-
Dissolve the sample in a known volume of D2O.
-
Add a known amount of the internal standard.
3. NMR Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer
-
Solvent: D2O
-
Experiment: Standard 1D 1H NMR
-
Key Signals to Monitor:
-
(S,S)-diastereomer sulfonium methyl singlet: ~δ 2.98 ppm
-
(R,S)-diastereomer sulfonium methyl singlet: ~δ 2.93 ppm
-
SAMe ribose ring H1' proton: ~δ 6.06 ppm
-
Internal standard signal (e.g., 2-methyl-2-propanol methyl proton): ~δ 1.24 ppm
-
4. Data Analysis:
-
Integrate the signals corresponding to the sulfonium methyl groups of the (S,S) and (R,S) diastereomers.
-
Calculate the percentage of each diastereomer using the following formula: % (S,S)-diastereomer = [Integral of (S,S) peak / (Integral of (S,S) peak + Integral of (R,S) peak)] x 100
-
The total concentration of SAMe can be quantified by comparing the integral of the H1' proton to the integral of the internal standard.
Visualizations
Caption: Workflow for the identification and quantification of impurities in SAMe tosylate.
Caption: Major degradation pathways of S-Adenosyl-L-methionine (SAMe).
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Frontiers | Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties [frontiersin.org]
- 3. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NMR regulatory analysis: determination and characterization of S-adenosyl-L-methionine in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. massbank.eu [massbank.eu]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. drugfuture.com [drugfuture.com]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 13. agilent.com [agilent.com]
Validation & Comparative
Validating Methylation Assay Results: A Comparative Guide to Using S-Adenosyl-L-methionine Tosylate for In Vitro Methylated Controls
For researchers, scientists, and drug development professionals engaged in epigenetic analysis, the accuracy and reliability of DNA methylation data are paramount. Validating the performance of methylation assays is a critical step to ensure the integrity of experimental outcomes. One established method for creating a fully methylated positive control is the in vitro treatment of DNA with a CpG methyltransferase, such as SssI, using S-Adenosyl-L-methionine (SAM) as the methyl donor. The stable tosylate salt of SAM is a widely used reagent for this purpose. This guide provides a comprehensive comparison of using in vitro methylated DNA, generated with S-Adenosyl-L-methionine tosylate, against other common validation standards.
This guide will delve into the experimental protocols for creating your own methylated controls and present a comparative analysis of their performance against commercially available standards. By understanding the nuances of each approach, researchers can make informed decisions to best suit their experimental needs and ensure the highest quality of their methylation data.
The Role of S-Adenosyl-L-methionine in Generating Methylation Controls
S-Adenosyl-L-methionine is the universal biological methyl donor, essential for the enzymatic methylation of DNA by DNA methyltransferases (DNMTs). In the laboratory, the CpG methyltransferase M.SssI is commonly used to methylate all CpG dinucleotides in a given DNA sample. This reaction requires a stable and pure source of SAM. This compound is a salt form of SAM that offers enhanced stability, making it a reliable reagent for complete in vitro methylation of DNA. This process allows for the creation of a fully methylated DNA standard from a known unmethylated source, which can then be used to validate the entire workflow of a methylation assay, from bisulfite conversion to PCR amplification and final detection.
Comparison of Methylation Assay Validation Standards
The choice of a positive control is a critical decision in the design of a methylation study. The ideal standard should be fully methylated at all CpG sites to accurately assess bisulfite conversion efficiency and should behave similarly to genomic DNA in subsequent analytical steps. Below is a comparison of in vitro methylated DNA generated using this compound and commercially available methylated DNA standards.
| Feature | In Vitro Methylated DNA (using SAM Tosylate) | Commercially Available Methylated DNA |
| Source DNA | User-defined (e.g., specific plasmid, amplicon, or genomic DNA from a known source). | Typically derived from cell lines or whole genome amplification products. |
| Methylation Pattern | Complete methylation of all CpG sites by M.SssI methyltransferase. | Typically guaranteed to be >95% methylated at CpG sites. |
| Flexibility | High. Allows for the creation of a matched control for any DNA sequence of interest. | Limited to the specific DNA provided by the manufacturer. |
| Cost | Generally more cost-effective, especially for large-scale or frequent use. | Higher initial cost per microgram of DNA. |
| Quality Control | User-dependent. Requires careful optimization and validation of the methylation reaction. | Pre-validated by the manufacturer with specified quality control metrics. |
| Convenience | Requires hands-on time for the methylation reaction and subsequent purification. | Ready-to-use, saving time and effort. |
| Assessment of Bias | Can be used to create standards with varying methylation percentages (e.g., 0%, 25%, 50%, 75%, 100%) to assess PCR bias. | Often available as 0% and 100% methylated standards; mixtures must be prepared by the user. |
Experimental Protocols
In Vitro DNA Methylation using SssI and this compound
This protocol describes the generation of a fully methylated DNA control.
Materials:
-
Purified DNA (e.g., genomic DNA, plasmid, or PCR product)
-
SssI CpG Methyltransferase
-
S-Adenosyl-L-methionine (SAM) tosylate
-
10X NEBuffer 2 or equivalent
-
Nuclease-free water
-
DNA purification kit (e.g., spin column-based)
Procedure:
-
In a sterile microcentrifuge tube, combine the following components:
-
Purified DNA: 1 µg
-
10X NEBuffer 2: 5 µL
-
S-Adenosyl-L-methionine (typically 1.6 mM final concentration): 5 µL of a 16mM stock
-
SssI Methyltransferase (typically 4 units/µg DNA): 1 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Mix gently by flicking the tube and centrifuge briefly to collect the contents.
-
Incubate the reaction at 37°C for 1-2 hours. For complete methylation, a second addition of SssI and SAM followed by another incubation may be beneficial.
-
Purify the methylated DNA using a suitable DNA purification kit to remove the enzyme, salts, and excess SAM.
-
Quantify the purified methylated DNA using a fluorometric method (e.g., Qubit or PicoGreen).
-
Validation (Optional but Recommended): To confirm complete methylation, digest a small aliquot of the treated DNA with a methylation-sensitive restriction enzyme (e.g., HpaII) and a methylation-insensitive isoschizomer (e.g., MspI). Complete methylation is indicated by the resistance of the DNA to HpaII digestion, while MspI should digest the DNA.
Visualizing the Workflow and Concepts
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Comparative Efficacy of S-Adenosyl-L-methionine (SAMe) Tosylate
S-Adenosyl-L-methionine (SAMe), a naturally occurring compound, is a crucial methyl donor in numerous metabolic pathways, including the synthesis of hormones and neurotransmitters.[1][2][3] Its therapeutic potential has been explored in various conditions, most notably depression and osteoarthritis.[2][3][4] While different salt forms of SAMe exist to improve its stability, including tosylate, butanedisulfonate, and disulfate tosylate, the tosylate form has been predominantly used in clinical studies.[1][5] This guide provides a comparative overview of the efficacy of SAMe tosylate against other treatments, supported by data from clinical trials.
Comparative Efficacy in Major Depressive Disorder
SAMe has been investigated as both a monotherapy and an adjunctive therapy for major depressive disorder (MDD). Clinical trials have compared its efficacy against placebos and standard antidepressants like selective serotonin (B10506) reuptake inhibitors (SSRIs).
A double-blind, randomized, placebo-controlled clinical trial compared SAMe tosylate with escitalopram (B1671245) and a placebo in outpatients with MDD.[6] Over 12 weeks, all three groups showed significant improvement in Hamilton Depression Rating Scale (HAM-D-17) scores, with no statistically significant differences between the groups.[6] However, the response and remission rates for SAMe and escitalopram were notably higher than for the placebo, suggesting a more robust therapeutic effect.[6]
| Treatment Group | Mean Change in HAM-D-17 Score | Response Rate (ITT) | Remission Rate (ITT) |
| SAMe tosylate | ~5-6 point improvement (p < 0.001) | 36% | 28% |
| Escitalopram | ~5-6 point improvement (p < 0.001) | 34% | 28% |
| Placebo | ~5-6 point improvement (p < 0.001) | 30% | 17% |
| Data from a 12-week, double-blind, randomized, placebo-controlled trial in patients with Major Depressive Disorder.[6] Response was defined as a ≥50% improvement in HAM-D-17 score from baseline. Remission was defined by a HAM-D-17 score of ≤7. |
Another study focused on patients with MDD who were unresponsive to SSRI treatment. The addition of SAMe to their ongoing antidepressant therapy resulted in a significantly higher response and remission rate compared to the addition of a placebo.[2][7]
| Treatment Group | Response Rate | Remission Rate |
| SAMe + SSRI | 36.1% | 25.8% |
| Placebo + SSRI | 17.6% | 11.7% |
| Data from a 6-week trial in patients with MDD who had not responded to SSRI treatment.[7] |
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.[6]
-
Participants: 189 outpatients diagnosed with DSM-IV Major Depressive Disorder.[6]
-
Intervention:
-
SAMe tosylate: 1600-3200 mg/day.
-
Escitalopram: 10-20 mg/day.
-
Placebo.[8]
-
-
Primary Outcome Measure: Change in the 17-item Hamilton Depression Rating Scale (HAM-D-17) score from baseline to week 12.[6]
-
Data Analysis: Mixed model random regression analysis was used to assess changes in HAM-D-17 scores over time.[6]
SAMe Metabolic Pathway
Caption: The One-Carbon Cycle involving SAMe.
Comparative Efficacy in Osteoarthritis
SAMe has demonstrated efficacy in managing the symptoms of osteoarthritis, with studies comparing it to nonsteroidal anti-inflammatory drugs (NSAIDs) and placebo. It is thought to have both analgesic and anti-inflammatory effects and may aid in joint repair.[1][4]
A meta-analysis of several studies concluded that SAMe is as effective as NSAIDs in reducing pain and improving functional limitation in patients with osteoarthritis.[9] A significant advantage of SAMe highlighted in this analysis was a lower incidence of adverse effects compared to NSAIDs.[9]
| Comparator | Outcome | Result |
| Placebo | Functional Limitation | SAMe more effective (Effect Size = 0.31) |
| Placebo | Pain Reduction | No significant difference |
| NSAIDs | Pain Reduction | Comparable efficacy (Effect Size = 0.12) |
| NSAIDs | Functional Limitation | Comparable efficacy (Effect Size = 0.025) |
| NSAIDs | Adverse Effects | SAMe associated with fewer adverse effects |
| Data from a meta-analysis of randomized controlled trials.[9] |
In a long-term, two-year study, patients with osteoarthritis of the knee, hip, and spine receiving SAMe showed significant clinical improvement that was evident from the first weeks of treatment and sustained throughout the 24-month period.[10] The treatment was well-tolerated, with most side effects being non-specific and transient.[10]
-
Study Design: A 24-month, multicenter open trial.[10]
-
Participants: 108 patients with osteoarthritis of the knee, hip, and/or spine.[10]
-
Intervention:
-
600 mg of SAMe daily for the first two weeks.
-
400 mg of SAMe daily for the remainder of the 24-month period.[10]
-
-
Primary Outcome Measures: Severity of clinical symptoms, including morning stiffness, pain at rest, and pain on movement, assessed using a scoring system.[10]
-
Assessment Schedule: Before treatment, at the end of the first and second week, and then monthly for 24 months.[10]
Experimental Workflow: Clinical Trial of SAMe in Osteoarthritis
Caption: Workflow of a long-term osteoarthritis clinical trial.
Bioavailability and Stability of SAMe Salts
The oral bioavailability of SAMe is generally low, estimated to be between 0.5% and 1%.[11][12] This is attributed to low cellular permeability and high chemical instability.[11][12] To counteract this, stable salt forms have been developed.
While direct comparative efficacy trials between different SAMe salts are limited, some studies have explored their pharmacokinetic properties. One study noted that the butanedisulfonate form is believed to have a longer shelf life than the tosylate form.[1] However, another study found that the disulfate-tosylate and 1,4-butanedisulfonate salts had identical permeability profiles, suggesting biological equivalence.[13]
A study in rats compared the bioavailability of a novel SAMe phytate salt to the more commonly used SAMe tosylate disulfate (PTS) salt. The results indicated that the SAMe phytate formulation had significantly better pharmacokinetic parameters.[12][14]
| Pharmacokinetic Parameter | SAMe phytate | SAMe PTS | Ratio (phytate/PTS) |
| AUC0-8h (µM) | 16.31 | 4.41 | 3.70 |
| AUC0-24h (µM) | 19.67 | 5.44 | 3.62 |
| Data from a pharmacokinetic study in rats.[12] AUC represents the area under the curve, indicating total drug exposure over time. |
These findings suggest that newer salt formulations may offer improved bioavailability, which could potentially translate to enhanced therapeutic efficacy. However, further clinical studies in humans are needed to confirm these findings.
References
- 1. alive.com [alive.com]
- 2. SAMe Worth Trying in Depression | MDedge [mdedge.com]
- 3. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 4. medshadow.org [medshadow.org]
- 5. S-Adenosyl_methionine [chemeurope.com]
- 6. A Double-Blind, Randomized, Placebo-Controlled Clinical Trial of S-Adenosyl-L-Methionine (SAMe) Vs. Escitalopram in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antidepressant Effect for SAMe - Life Extension [lifeextension.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. A long-term (two years) clinical trial with S-adenosylmethionine for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20110027342A1 - S-adenosylmethionine formulations with enhanced bioavailability - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Battle of Methyltransferase Modulators: S-Adenosyl-L-methionine tosylate vs. Sinefungin
In the intricate world of epigenetics and cellular regulation, methyltransferases are key players, catalyzing the transfer of a methyl group to various biomolecules. The study of these enzymes is paramount for researchers in academia and industry alike. Two compounds are central to these investigations: S-Adenosyl-L-methionine (SAM) tosylate, the universal methyl donor, and sinefungin (B1681681), a potent methyltransferase inhibitor. This guide provides an objective comparison of their roles and performance in methyltransferase assays, supported by experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | S-Adenosyl-L-methionine (SAM) Tosylate | Sinefungin |
| Primary Role | Methyl group donor (co-substrate) | Competitive inhibitor |
| Mechanism of Action | Provides the methyl group for transfer by methyltransferases.[1][2][3][4][5] | A natural analog of SAM, it binds to the SAM-binding pocket of methyltransferases, blocking the entry of the natural methyl donor.[6][7] |
| Effect on Enzyme Activity | Essential for enzyme activity. | Inhibits enzyme activity. |
| Typical Use in Assays | A required reagent to initiate the methylation reaction.[5] | Used to determine the potency of inhibition (e.g., IC50 values) and to study the function of methyltransferases.[6][7][8][9] |
Mechanism of Action: A Tale of Two Molecules
S-Adenosyl-L-methionine (SAM) is a fundamental molecule in numerous biological reactions, second only to ATP in its versatility.[5] Its primary role is to donate its chemically reactive methyl group to a wide array of substrates, including DNA, RNA, proteins, and lipids.[5] The tosylate salt of SAM is a stable form commonly used in research settings.[10] The positive charge on the sulfur atom in SAM makes the attached methyl group electrophilic and susceptible to nucleophilic attack, facilitating its transfer.[5]
Sinefungin, on the other hand, is a natural analog of SAM, originally isolated from Streptomyces griseolus.[6] Its structure closely mimics that of SAM, allowing it to bind tightly to the SAM-binding pocket of most methyltransferases.[6] By occupying this site, sinefungin acts as a potent competitive inhibitor, preventing the binding of SAM and thus halting the methylation reaction.[6][7]
Performance in Methyltransferase Assays: A Quantitative Look at Sinefungin's Inhibitory Potency
As sinefungin is a broad-spectrum inhibitor, its potency varies depending on the specific methyltransferase. The half-maximal inhibitory concentration (IC50) is a standard measure of its effectiveness. Below is a summary of sinefungin's IC50 values against several key enzymes. It is important to note that these values can vary based on experimental conditions such as substrate and SAM concentrations.
| Methyltransferase | Substrate | IC50 (µM) of Sinefungin |
| SARS-CoV nsp14 | RNA | 0.496[7] |
| SARS-CoV nsp10/nsp16 | RNA | 0.736[7] |
| SETD2 | Peptide | ~2.0-3.0[6] |
| CARM1 | Peptide | ~2.0-3.0[6] |
| SET7/9 | Peptide | 1.4 - 3.0[11] |
Experimental Protocols: A Guide to Methyltransferase Assays
A variety of assay formats can be used to measure methyltransferase activity and inhibition. These include radiometric assays, fluorescent assays, and enzyme-coupled spectrophotometric assays.[12][13][14][15] Below is a generalized protocol for an in vitro histone methyltransferase assay using a radiometric approach, which is a common method for characterizing these enzymes.
Objective: To determine the activity of a histone methyltransferase and its inhibition by sinefungin.
Materials:
-
Recombinant methyltransferase of interest
-
Histone substrate (e.g., recombinant histones, core histones, or histone peptides)
-
S-adenosyl-L-[methyl-³H]-methionine (Radioactive SAM)
-
S-Adenosyl-L-methionine (SAM) tosylate (non-radioactive)
-
Sinefungin
-
2x Histone Methyltransferase Buffer
-
Bacterial lysis buffer (if using crude extracts)
-
SDS-PAGE materials
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: For each assay, prepare a 1.5-mL microcentrifuge tube on ice.
-
Add Reagents: To each tube, add the following in order:
-
10 µL of 2x Histone Methyltransferase Buffer.
-
1 µL of S-adenosyl-L-[methyl-³H]-methionine.
-
Desired histone substrate (typically 1-8 µg depending on the substrate).[14]
-
For inhibition assays, add varying concentrations of sinefungin. For control reactions, add the corresponding volume of solvent.
-
Add 1-2 µL of the methyltransferase enzyme preparation.[14]
-
Adjust the final volume to 20 µL with nuclease-free water.
-
-
Controls:
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 30°C) for a set time (e.g., 30 minutes), with shaking.[14]
-
Stopping the Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis:
-
Visualization: Separate the reaction products by SDS-PAGE. Stain the gel with Coomassie Blue to visualize total protein, then use fluorography to detect the incorporated radioactive methyl groups.[14]
-
Quantification: Spot a portion of the reaction mixture onto filter paper, wash to remove unincorporated radioactive SAM, and measure the incorporated radioactivity using a scintillation counter.
-
References
- 1. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. S-Adenosylmethionine: more than just a methyl donor - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. S-Adenosylmethionine: more than just a methyl donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Impact of the S-Adenosylmethionine Analogue Sinefungin on Viral Life Cycles [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Sinefungin Derivatives as Inhibitors and Structure Probes of Protein Lysine Methyltransferase SETD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays for S-adenosylmethionine (AdoMet/SAM)-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Researcher's Guide to Comparing S-Adenosyl-L-methionine Tosylate from Different Suppliers
For researchers, scientists, and drug development professionals, the quality and consistency of S-Adenosyl-L-methionine (SAMe) tosylate are critical for reliable and reproducible experimental results. As a key methyl donor in numerous biological processes, variations in purity, stability, and biological activity of SAMe from different suppliers can significantly impact research outcomes. This guide provides a framework for the objective comparison of SAMe tosylate from various commercial sources, complete with experimental protocols and data presentation templates.
Key Comparative Parameters
A thorough comparison of SAMe tosylate from different suppliers should focus on three primary areas:
-
Purity and Composition: Assessing the presence of impurities and verifying the correct composition of the salt form.
-
Stability: Evaluating the molecule's integrity over time under defined storage conditions.
-
Biological Activity: Confirming its efficacy in relevant biological assays.
Data Presentation: A Comparative Summary
To facilitate a clear comparison, all quantitative data should be organized into a structured table. This allows for a quick and easy assessment of the key parameters across different suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Purity by HPLC (%) | ≥95%[1][2] | |||
| (S,S)-Isomer Content (%) | Report Value | |||
| (R,S)-Isomer Content (%) | Report Value | |||
| S-Adenosyl-L-homocysteine (%) | Report Value | |||
| Adenine (B156593) (%) | Report Value | |||
| Tosylate Content (%) | Report Value[1] | |||
| Sulfate Content (%) | 23.5%–26.5%[3] | |||
| Moisture Content (%) | Report Value | |||
| Stability (Purity after 3 months at 25°C/60% RH) | Report Value | |||
| Methyltransferase Activity (IC50 or Vmax) | Report Value |
Experimental Protocols
Detailed methodologies are essential for generating reliable and comparable data. The following are key experimental protocols that should be employed.
Purity and Composition Analysis by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify SAMe and its potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient mobile phase is typically used. For example, a mixture of an aqueous buffer (like phosphate (B84403) buffer with an ion-pairing reagent such as sodium 1-hexanesulfonate) and an organic solvent (like acetonitrile).[4]
-
Sample Preparation: Dissolve a known quantity of SAMe tosylate in an appropriate solvent (e.g., water or a suitable buffer).
-
Procedure:
-
Prepare a standard curve using a reference standard of SAMe.
-
Inject the prepared samples from each supplier onto the HPLC system.
-
Identify and quantify the SAMe peak and any impurity peaks by comparing their retention times and peak areas to the standard.
-
Common impurities to look for include S-adenosyl-L-homocysteine (SAH) and adenine.
-
Stability Testing
Stability studies are crucial to assess the shelf-life and degradation profile of SAMe from different suppliers.
-
Conditions: Store samples from each supplier under controlled temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability).[6][7]
-
Timepoints: Test the samples at initial (time zero) and subsequent time points (e.g., 1, 3, and 6 months).
-
Analysis: At each time point, analyze the samples for purity and impurity levels using the HPLC method described above.
-
Data Evaluation: Compare the degradation rates and the formation of impurities among the different suppliers' products over time.
Biological Activity Assay: Methyltransferase (MT) Activity
The primary function of SAMe is to act as a methyl donor in reactions catalyzed by methyltransferases. An in vitro MT assay can be used to compare the biological activity of SAMe from different sources.
-
Principle: This assay measures the transfer of a methyl group from SAMe to a substrate, catalyzed by a specific methyltransferase. The product, S-adenosyl-L-homocysteine (SAH), can be detected.
-
Method: An enzyme-coupled continuous spectrophotometric assay is a common method.[8] In this assay, SAH is hydrolyzed to S-ribosylhomocysteine and adenine. Adenine is then deaminated, leading to a decrease in absorbance at 265 nm, which can be monitored continuously.[8]
-
Procedure:
-
Set up a reaction mixture containing a buffer, a methyltransferase enzyme, a methyl acceptor substrate, and SAMe from each supplier at various concentrations.
-
Include the necessary coupling enzymes (SAH hydrolase and adenine deaminase).
-
Monitor the change in absorbance over time to determine the reaction rate.
-
Calculate kinetic parameters such as Vmax and Km, or compare the specific activity at a fixed SAMe concentration.
-
Visualizing Key Processes
Diagrams can aid in understanding the experimental workflow and the biological context of SAMe.
Caption: Experimental workflow for comparing SAMe tosylate from different suppliers.
Caption: The central role of SAMe in the biological methylation cycle.
Caption: A logical flow for selecting a suitable SAMe tosylate supplier.
By following this comprehensive guide, researchers can make informed decisions when selecting a supplier for S-Adenosyl-L-methionine tosylate, ensuring the quality and reliability of their research materials.
References
- 1. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. drugfuture.com [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Performing ongoing stability testing for listed and complementary medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 7. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 8. Assays for S-adenosylmethionine (AdoMet/SAM)-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of S-Adenosyl-L-methionine (SAMe) Salts: Tosylate vs. Phytate
For Immediate Release
This guide provides a detailed comparative analysis of two common salt forms of S-Adenosyl-L-methionine (SAMe): tosylate and phytate. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of SAMe salt for research and pharmaceutical applications. This comparison is based on publicly available experimental data, focusing on key performance parameters such as stability, solubility, and bioavailability.
Executive Summary
S-Adenosyl-L-methionine is a critical methyl donor in numerous physiological pathways, making it a molecule of significant interest for therapeutic applications. However, its inherent instability presents a formulation challenge. The selection of an appropriate salt form is crucial to enhance its stability and bioavailability. This guide focuses on the comparative analysis of the widely used tosylate salt and the more novel phytate salt.
Recent studies demonstrate that the phytate salt of SAMe exhibits significantly improved chemical stability and superior pharmacokinetic parameters compared to the tosylate salt .[1][2][3] This suggests that SAMe phytate may offer enhanced therapeutic efficacy due to its greater resilience to degradation and improved absorption.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data comparing SAMe tosylate and phytate salts.
Table 1: Comparative Stability of SAMe Tosylate vs. Phytate
| Parameter | SAMe Tosylate | SAMe Phytate | Reference |
| Long-Term Stability | |||
| Residual Assay (%) after 6 months at 25°C, 60% RH | Lower | Higher | [2] |
| Accelerated Stability | |||
| Degradation at 53°C for 5 days | More susceptible to degradation | Greater resistance to degradation | [2] |
Note: Specific quantitative values for the percentage residual assay were presented graphically in the source material. The data indicates a clear trend of higher stability for the phytate salt.
Table 2: Comparative Pharmacokinetics in a Rat Model (Single Oral Dose)
| Parameter | SAMe Tosylate (95.4 mg/kg) | SAMe Phytate (133.7 mg/kg) | Reference |
| Cmax (µM) | ~1.0 | ~4.0 | [2] |
| Tmax (hours) | ~1.5 | ~1.5 | [2] |
| AUC 0-8h (µMh) | 4.41 | 16.31 | [2] |
| AUC 0-24h (µMh) | 5.44 | 19.67 | [2] |
| AUC Ratio (Phytate/Tosylate) at 24h | - | 3.62 | [2] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.
Table 3: Comparative Solubility
| Salt Form | Aqueous Solubility | Remarks | Reference |
| SAMe Tosylate | High | Generally considered highly soluble in water. | [2] |
| SAMe Phytate | High | Assumed to be highly soluble based on its use in aqueous solutions for administration. | [2] |
Key Signaling Pathways Involving SAMe
SAMe is a pleiotropic molecule that plays a central role in three major metabolic pathways: One-Carbon Metabolism, Transmethylation, and Transsulfuration. The efficiency of SAMe in these pathways is critical for cellular function.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of protocols for key experiments cited in the comparison.
Stability Testing: HPLC-Based Assay
This protocol is designed to assess the chemical stability of different SAMe salt forms over time under controlled conditions.
Methodology:
-
Sample Preparation: Prepare solutions of SAMe tosylate and SAMe phytate of known concentrations.
-
Storage Conditions: Store the samples in a controlled environment, for example, at 25°C with 60% relative humidity for long-term stability studies, or at elevated temperatures (e.g., 53°C) for accelerated stability testing.[2]
-
Time Points: Withdraw aliquots of the samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months for long-term studies).[2]
-
HPLC Analysis:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: An appropriate buffer system, for example, a gradient of ammonium (B1175870) formate (B1220265) and acetonitrile.[2]
-
Detection: UV detection at a wavelength of 259 nm.[2]
-
-
Quantification: Determine the concentration of SAMe in each sample by comparing the peak area to a standard curve.
-
Data Analysis: Calculate the percentage of the initial SAMe remaining at each time point (percentage residual assay).
Solubility Determination: Shake-Flask Method
This method is a standard approach to determine the equilibrium solubility of a substance.
Methodology:
-
Preparation: Add an excess amount of the SAMe salt (either tosylate or phytate) to a known volume of the solvent (e.g., purified water) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Accurately dilute the saturated supernatant and determine the concentration of dissolved SAMe using a validated analytical method, such as HPLC-UV.
-
Calculation: The solubility is expressed as the concentration of SAMe in the saturated solution (e.g., in mg/mL or mM).
Bioavailability Study: In Vivo Pharmacokinetic Analysis
This protocol outlines the key steps in an in vivo study to compare the oral bioavailability of different SAMe salt formulations.
Methodology:
-
Animal Model: Utilize a suitable animal model, such as Sprague-Dawley rats, and ensure they are fasted overnight before dosing.[2]
-
Grouping and Dosing: Divide the animals into two groups. Administer a single oral dose of either SAMe tosylate or SAMe phytate dissolved in water via gavage.[2]
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 8, and 24 hours).[2]
-
Plasma Preparation: Separate plasma from the blood samples by centrifugation.
-
Bioanalysis: Quantify the concentration of SAMe in the plasma samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, for each group.
Manufacturing and Formulation Considerations
S-Adenosyl-L-methionine is typically produced through fermentation using specific yeast strains. The purification process is critical to isolate SAMe, which is then converted into a stable salt form.
-
SAMe Tosylate: The manufacturing process for SAMe tosylate is well-established and involves the reaction of purified SAMe with p-toluenesulfonic acid. This process is documented in various patents.
-
SAMe Phytate: The synthesis of SAMe phytate involves the use of phytic acid, a naturally occurring compound found in plant seeds.[2] The exact, publicly detailed manufacturing protocol for SAMe phytate is less documented but is based on the principle of forming a stable salt with a strong acid.
The choice of salt can impact the formulation strategy. The enhanced stability of SAMe phytate may offer greater flexibility in developing oral dosage forms with a longer shelf life and potentially less stringent storage requirements.
Conclusion
The available evidence strongly suggests that S-Adenosyl-L-methionine phytate is a superior salt form compared to S-Adenosyl-L-methionine tosylate in terms of chemical stability and oral bioavailability. The improved pharmacokinetic profile of the phytate salt, as demonstrated in preclinical studies, indicates a potential for enhanced therapeutic outcomes. For researchers and drug developers, the selection of SAMe phytate could be a strategic choice to overcome the inherent challenges of SAMe's instability and to develop more effective and reliable therapeutic products. Further studies, particularly in human subjects, are warranted to confirm these findings.
References
Safety Operating Guide
Safe Disposal of S-Adenosyl-L-methionine Tosylate: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of S-Adenosyl-L-methionine tosylate (SAMe tosylate), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety Protocols
Before beginning any disposal procedures, it is critical to handle this compound with appropriate caution. This compound is classified as a hazardous substance that can cause skin irritation, severe eye damage, and respiratory irritation[1][2][3].
Required Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves[4].
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles[4].
-
Laboratory Coat: A standard lab coat is required to protect from splashes[4].
-
Ventilation: All handling and preparation for disposal must occur in a well-ventilated area or a certified chemical fume hood[1][4].
-
Respiratory Protection: If dust or aerosols may be generated, use a suitable respirator[3][5].
Step-by-Step Disposal Procedure
Adherence to a systematic disposal protocol is crucial for safety and regulatory compliance. Never dispose of this chemical down the drain or in regular laboratory trash[1][6].
Step 1: Waste Segregation Isolate all waste containing this compound from other waste streams, particularly incompatible materials[4][7]. This includes pure or surplus reagent, contaminated materials, and solutions.
Step 2: Container Selection and Labeling
-
Container: Use a designated, chemically resistant hazardous waste container that is in good condition and has a tightly fitting lid[7][8][9]. Plastic containers are often preferred for storing waste materials[10].
-
Labeling: Immediately label the waste container with its contents, including the full chemical name ("this compound"), the associated hazards (e.g., "Irritant," "Corrosive"), and the date of accumulation[8][11].
Step 3: Waste Collection
-
Solid Waste: Carefully transfer any solid this compound into the designated waste container.
-
Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, must be considered hazardous waste and placed in the same container[4].
-
Spill Cleanup: In case of a spill, use an inert absorbent material like vermiculite (B1170534) or sand to contain it. The collected absorbent material should also be treated as hazardous waste and disposed of accordingly[1][4][9].
Step 4: Temporary Storage Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory[10]. This area should be a cool, dry, and well-ventilated location, away from heat or ignition sources[1][6][8].
Step 5: Final Disposal
-
Professional Disposal: The final disposal of this compound must be conducted by a licensed professional waste disposal service or an approved waste disposal plant[1][5][12].
-
Disposal Method: The recommended method is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber[6][12][13].
-
Contact: Arrange for pickup by contacting your institution's Environmental Health and Safety (EHS) department[4].
Step 6: Disposal of Empty Containers Empty containers that held this compound must be managed carefully. They can be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste[6][7]. After rinsing, deface the original label and dispose of the container as regular trash or according to institutional guidelines[9]. Alternatively, the unrinsed container can be disposed of as unused product[12].
Data Presentation
The following table summarizes key toxicological data for S-Adenosyl-L-methionine (sulfate tosylate). This information underscores the importance of careful handling to avoid exposure.
| Toxicological Data | Value | Species |
| Oral LD50 | 3,320 mg/kg | Rat |
| Subcutaneous LD50 | 2,579 mg/kg | Rat |
| Intravenous LD50 | 998 mg/kg | Rat |
| Data sourced from Cayman Chemical Safety Data Sheet[2]. |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. hmdb.ca [hmdb.ca]
- 6. chemicalbook.com [chemicalbook.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. vumc.org [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. capotchem.com [capotchem.com]
- 13. store.sangon.com [store.sangon.com]
Safeguarding Your Research: Essential Protocols for Handling S-Adenosyl-L-methionine Tosylate
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. S-Adenosyl-L-methionine tosylate (SAMe tosylate), a key compound in numerous biological studies, requires specific handling procedures to mitigate potential hazards. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe and effective use of this reagent in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Some safety data sheets (SDS) also indicate that it can cause severe skin burns and eye damage.[3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields, or a face shield (minimum 8-inch).[4][5] | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[4][5] | Prevents skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling the compound.[4] |
| Body Protection | Laboratory coat or impervious clothing.[1][4] | Protects against accidental skin exposure. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling the powder outside of a ventilated enclosure or when dust formation is likely.[5][6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing risks associated with handling this compound. All handling should be performed in a well-ventilated area, such as a chemical fume hood, to control exposure.[2][5]
1. Preparation and Weighing:
-
Ensure the weighing area is clean and free of drafts.
-
Wear all required PPE before opening the container.
-
Carefully open the container to avoid creating dust.
-
Use a spatula to transfer the desired amount of the compound to a tared weigh boat or container.
-
Minimize the time the primary container is open.
-
Clean the spatula and weighing area with a damp cloth after use to remove any residual powder.
2. Dissolving the Compound:
-
Add the solvent to the vessel containing the weighed this compound.
-
If sonication or vortexing is required, ensure the container is securely capped.
-
Visually confirm that the compound has fully dissolved before proceeding with the experiment.
3. Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[2][5] The recommended storage temperature is often -20°C.[2]
Emergency and Spill Management
In the event of accidental exposure or a spill, immediate and appropriate action is necessary.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5] |
Spill Cleanup Protocol:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear full PPE, including respiratory protection.
-
Avoid generating dust.
-
Carefully sweep or vacuum the spilled solid material into a suitable, labeled container for disposal.[2][4]
-
Clean the spill area with a wet cloth or paper towels to remove any remaining residue.
-
Place all contaminated cleaning materials into the disposal container.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of as hazardous waste. Contact a licensed professional waste disposal service.[4] A common method is controlled incineration with flue gas scrubbing.[5]
-
Contaminated Materials: All materials that have come into contact with the compound, including gloves, weigh boats, and cleaning materials, should be collected in a sealed, labeled container and disposed of as hazardous waste.[4]
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse before disposal.[5]
Procedural Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
